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  • Product: 1,3-Bis(2-nitrophenyl)urea
  • CAS: 13201-86-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Dynamics of 1,3-bis(2-nitrophenyl)urea

Executive Summary As a Senior Application Scientist, I approach the characterization of 1,3-bis(2-nitrophenyl)urea (also known as 2,2'-dinitrocarbanilide or N,N'-bis(2-nitrophenyl)urea) not merely as a static chemical en...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the characterization of 1,3-bis(2-nitrophenyl)urea (also known as 2,2'-dinitrocarbanilide or N,N'-bis(2-nitrophenyl)urea) not merely as a static chemical entity, but as a dynamic participant in synthetic workflows and advanced material matrices. This compound, characterized by its dual ortho-nitro substitutions on a central urea pharmacophore, presents unique steric and electronic properties. It serves as a critical intermediate in the synthesis of biologically active compounds[1], a degradation marker in propellant stabilizers[2], and a structural analog in anticoccidial drug research[3].

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, structural dynamics, and a self-validating protocol for its synthesis.

Physicochemical Profiling & Structural Dynamics

The physical behavior of 1,3-bis(2-nitrophenyl)urea is heavily dictated by the strong electron-withdrawing nature and steric bulk of the ortho-nitro groups. Crystallographic analyses of ortho-substituted diaryl ureas demonstrate that steric hindrance between the bulky nitro groups and the urea carbonyl forces the phenyl rings out of the urea plane, resulting in torsion angles of approximately 40°[4]. This deviation from planarity significantly influences its solid-state packing, solubility profile, and receptor-binding thermodynamics compared to its para-substituted analogs.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound, providing the foundational data required for stoichiometric calculations and analytical validation[5],[6],[7].

PropertyValueCausality / Scientific Significance
Chemical Name 1,3-bis(2-nitrophenyl)ureaIUPAC standard nomenclature.
CAS Registry Number 13201-86-0Unique identifier for regulatory and inventory compliance[8].
PubChem CID 241638Primary database key for structural informatics[5].
Molecular Formula C13H10N4O5Dictates the exact mass and elemental composition[5].
Molar Mass 302.24 g/mol Critical for precise stoichiometric calculations in synthesis[5].
Melting Point 225.4–226.1 °CHigh MP indicates a robust intermolecular hydrogen-bonding network[6].
Density 1.561 g/cm³Reflects dense crystal packing despite steric torsion[7].
Boiling Point 394.1 °CHigh BP; the compound typically undergoes thermal degradation before boiling[7].
Appearance Light yellow solidColoration is driven by the chromophore effect of conjugated nitroaromatic rings[6].

Mechanistic Pathway & Synthesis Workflow

The most robust method for synthesizing 1,3-bis(2-nitrophenyl)urea involves the nucleophilic addition of 2-nitroaniline to 2-nitrophenyl isocyanate[2]. The reaction is driven by the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group.

Because the ortho-nitro group strongly withdraws electron density via both inductive and resonance effects, the nucleophilicity of 2-nitroaniline is significantly diminished. To overcome this high activation energy barrier, the reaction must be supplied with ample thermal energy, typically achieved by refluxing in a high-boiling, non-polar solvent like toluene (b.p. 110 °C)[2].

SynthesisWorkflow Step1 2-Nitroaniline (Nucleophile) Step3 Nucleophilic Addition (Toluene, 110°C Reflux) Step1->Step3 Anhydrous Conditions Step2 2-Nitrophenyl Isocyanate (Electrophile) Step2->Step3 Dropwise Addition Step4 1,3-bis(2-nitrophenyl)urea (Target Compound) Step3->Step4 Cooling & Precipitation

Caption: Synthesis workflow of 1,3-bis(2-nitrophenyl)urea via isocyanate addition.

Self-Validating Experimental Protocol: Synthesis & Isolation

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step includes a mechanistic rationale (causality) and built-in quality control checkpoints to verify the success of the reaction without requiring immediate advanced spectroscopic analysis.

Objective: High-yield synthesis of 1,3-bis(2-nitrophenyl)urea via isocyanate coupling[2].

Materials Required:

  • 2-Nitroaniline (6.08 g, 0.044 mol)

  • 2-Nitrophenyl isocyanate (0.04 mol)

  • Anhydrous Toluene (100 mL)

  • Cold Hexanes (for washing)

Step-by-Step Methodology:

  • Preparation of the Nucleophile: Dissolve 6.08 g of 2-nitroaniline in 50 mL of anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer.

    • Causality: Anhydrous conditions are critical. The presence of water would cause the competitive hydrolysis of the isocyanate into a primary amine, generating unwanted side products and reducing the yield of the target symmetrical urea.

  • Electrophile Addition: Slowly add 0.04 mol of 2-nitrophenyl isocyanate (dissolved in 50 mL of anhydrous toluene) dropwise to the reaction flask at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 2 hours[2].

    • Causality: The deactivated nature of the ortho-nitro substituted amine requires sustained kinetic energy to drive the nucleophilic attack on the isocyanate carbon to completion.

  • Product Isolation: Remove the heat source and allow the reaction mixture to cool slowly to room temperature. A light yellow precipitate will form.

    • Causality: The highly polar, hydrogen-bonded urea product has exceptionally low solubility in cold, non-polar solvents like toluene, driving the equilibrium forward via precipitation.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake thoroughly with cold hexanes (3 x 20 mL) and dry under a vacuum.

    • Causality: Hexane washes remove any unreacted, highly soluble starting materials (aniline or isocyanate traces) without dissolving the target urea.

  • Self-Validation (Quality Control): Determine the melting point of the dried solid.

    • Validation Check: A sharp melting point between 225.4–226.1 °C confirms high purity[6]. A depressed or broad melting range indicates trapped solvent or unreacted starting materials, necessitating recrystallization from ethanol.

Analytical Signatures

For rigorous structural confirmation, researchers should compare their synthesized batches against established spectroscopic benchmarks[6]:

  • Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹):

    • 3342: N-H stretch (Hydrogen-bonded).

    • 3049: Aromatic C-H stretch.

    • 1667: C=O stretch (Urea carbonyl). Note: The frequency is lower than a standard free amide due to extensive hydrogen bonding and conjugation.

    • 1579, 1515: Asymmetric stretching of the -NO2 groups.

  • Mass Spectrometry (ESI): Exact mass calculations for the sodium adduct (C13H10N4O5Na) require an m/z of 325.0549, which aligns with experimental findings[6].

Applications in Advanced Materials & Pharmacology

Understanding the behavior of 1,3-bis(2-nitrophenyl)urea unlocks its utility across diverse scientific domains:

Propellant Stabilization Chemistry: In the defense and materials sector, ethyl Centralite is a ubiquitous stabilizer used in single, double, and triple base propellants. As the propellant ages and deteriorates, it releases nitrogen oxides (NOx). Ethyl Centralite scavenges these radicals and is subsequently converted into a variety of nitro-urea derivatives. 1,3-bis(2-nitrophenyl)urea (2,2'-dinitrocarbanilide) is a key intermediate and degradation product in this pathway, serving as a biomarker for the degradation state of the propellant[2].

Anticoccidial Drug Development (Pharmacology): The compound is a structural isomer of 4,4'-dinitrocarbanilide (DNC), which is the active anticoccidial component of Nicarbazin—a widely used veterinary drug in poultry[3]. By studying the 2,2'-isomer (1,3-bis(2-nitrophenyl)urea), drug development professionals can map the structure-activity relationship (SAR) of carbanilide-based parasiticides. The ortho-nitro positioning alters the molecule's ability to form specific hydrogen bonds with biological targets, providing a comparative baseline for evaluating the antagonistic or synergistic effects of modified urea derivatives[3],[1].

References

  • PubChem: "1,3-Bis(2-nitrophenyl)urea | C13H10N4O5 | CID 241638". National Center for Biotechnology Information. URL:[Link]

  • ResearchGate: "A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine". URL:[Link]

  • DTIC (Defense Technical Information Center): "Syntheses and Characterisations of Derivatives of Ethyl Centralite". URL:[Link]

  • University of Southampton Research Repository: "Beyond standard resolution experimental structural studies of anion-receptor complexes". URL:[Link]

  • Ovid: "Antagonistic Effect of Thiocarbanilide on 4,4'-Dinitrocarbanilide, - A Component of Nicarbazin". URL:[Link]

Sources

Exploratory

Mechanism of Synthesis for 1,3-bis(2-nitrophenyl)urea: A Comprehensive Technical Guide

Executive Summary 1,3-bis(2-nitrophenyl)urea (CAS: 13201-86-0) is a symmetrical diarylurea characterized by its complex structure and specific functional groups[1]. It serves as a critical intermediate in the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-bis(2-nitrophenyl)urea (CAS: 13201-86-0) is a symmetrical diarylurea characterized by its complex structure and specific functional groups[1]. It serves as a critical intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and energetic materials (such as derivatives of ethyl centralite)[2]. The synthesis of this compound presents unique mechanistic challenges due to the ortho-nitro substitution on the aniline precursor. The strongly electron-withdrawing nitro group drastically reduces the nucleophilicity of the amine, necessitating highly optimized synthetic routes to achieve acceptable yields.

This whitepaper details the chemical causality, self-validating experimental protocols, and mechanistic pathways required to synthesize 1,3-bis(2-nitrophenyl)urea with high purity and yield.

Mechanistic Pathways and Chemical Causality

The synthesis of symmetrical diarylureas typically relies on the reaction of an aniline with a carbonyl source. For deactivated anilines like 2-nitroaniline, traditional methods using urea or carbon dioxide are often inefficient. Instead, highly reactive intermediates such as isocyanates or carbamoyl chlorides must be utilized.

The Triphosgene-Mediated Carbonylation Route

The most efficient modern synthesis utilizes triphosgene (bis(trichloromethyl) carbonate) as a safe, solid alternative to phosgene gas[3]. The reaction is driven by the addition of a tertiary amine base, typically triethylamine (TEA).

Mechanistic Causality:

  • Nucleophilic Attack: 2-nitroaniline is a poor nucleophile. TEA acts as an acid scavenger and deprotonates the amine, enhancing its ability to attack the electrophilic carbonyl carbon of triphosgene.

  • Intermediate Formation: This attack generates 2-nitrophenyl carbamoyl chloride.

  • Isocyanate Generation: A second equivalent of TEA facilitates the elimination of HCl (forming TEAH⁺ Cl⁻), driving the in situ formation of the highly reactive 2-nitrophenyl isocyanate [3].

  • Urea Coupling: A second equivalent of 2-nitroaniline attacks the isocyanate intermediate, yielding the final symmetrical urea[3].

Mechanism A 2-Nitroaniline C Nucleophilic Attack (TEA Base) A->C B Triphosgene B->C D 2-Nitrophenyl Carbamoyl Chloride C->D E HCl Elimination (TEA -> TEAH+ Cl-) D->E F 2-Nitrophenyl Isocyanate E->F H Urea Coupling F->H G 2-Nitroaniline (2nd Equivalent) G->H I 1,3-bis(2-nitrophenyl)urea H->I

Chemical mechanism of 1,3-bis(2-nitrophenyl)urea synthesis via the triphosgene route.

The Curtius Rearrangement Route

An alternative, highly reliable method involves the in situ generation of the isocyanate via the Curtius rearrangement of 2-nitrobenzazide[2].

Mechanistic Causality: Commercial 2-nitrophenyl isocyanate is extremely moisture-sensitive and frequently degrades into the corresponding dinitro urea during storage[2]. To bypass this, 2-nitrobenzazide (prepared from 2-nitrobenzoic acid) is heated in a non-polar solvent like toluene. Thermal decomposition expels nitrogen gas (N₂), driving an irreversible rearrangement to the pure isocyanate[2]. Subsequent addition of 2-nitroaniline yields the target urea without moisture-induced side reactions.

Quantitative Data & Optimization

The choice of solvent is critical when synthesizing deactivated ureas. The solvent must stabilize the polar transition states while maintaining the solubility of the highly crystalline product. Table 1 summarizes the solvent optimization data for the triphosgene route.

Table 1: Solvent Effects on the Yield of Symmetrical Diaryl Ureas [3]

SolventYield (%)Mechanistic Rationale
Dichloromethane (DCM) 97 Optimal solubility for reagents; stabilizes polar transition states.
Tetrahydrofuran (THF) 95 Excellent solvation; coordinates well with intermediates.
Acetic Ether (EtOAc) 87 Good alternative, but slightly lower solubility for deactivated ureas.
Toluene 80 Non-polar; requires elevated temperatures to drive the reaction.
Acetonitrile 76 Poor solubility for the highly crystalline urea product.
Pyridine 75 Acts as a competing nucleophile, leading to side reactions.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating workflows. In-Process Quality Control (IPQC) steps are embedded to verify intermediate formation before proceeding.

Protocol A: Triphosgene-Mediated Synthesis (High Yield)

1. Reagent Preparation: Dissolve 2-nitroaniline (2.0 mmol) in 5 mL of anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

2. Activation & Temperature Control: In a separate vial, dissolve triphosgene (0.35 mmol, equivalent to ~1.05 eq of phosgene) in 2 mL of DCM. Chill the main reaction flask to 0 °C using an ice bath. Causality: The ice bath is mandatory to prevent the rapid, exothermic degradation of the intermediate carbamoyl chloride.

3. Coupling: Add the triphosgene solution dropwise to the main flask. Immediately follow with the dropwise addition of triethylamine (TEA, 2.5 mmol). Validation Step: The solution will temporarily darken, and white fumes (TEA hydrochloride) may briefly appear, indicating successful isocyanate generation.

4. Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

5. Quenching & Workup: Quench the reaction with 10 mL of distilled water. Wash the organic layer with 1M HCl (2 × 10 mL). Causality: The acidic wash protonates and removes any unreacted 2-nitroaniline and residual TEA, ensuring high crude purity.

6. Isolation: Evaporate the DCM under reduced pressure. Recrystallize the resulting light yellow solid from an ethyl acetate/ethanol (1:3) mixture to yield pure 1,3-bis(2-nitrophenyl)urea (m.p. 225.4–226.1 °C)[3].

Workflow S1 Dissolve 2-Nitroaniline in DCM S2 Chill to 0°C (Ice Bath) S1->S2 S3 Dropwise Addition: Triphosgene + TEA S2->S3 S4 Stir at Room Temp (1-2 hours) S3->S4 S5 Quench with H2O & Dilute HCl S4->S5 S6 Filter Precipitate S5->S6 S7 Recrystallize (EtOAc/EtOH) S6->S7

Step-by-step experimental workflow for the synthesis and purification of the target urea.

Protocol B: Curtius Rearrangement Route (Moisture-Resistant)

1. Azide Formation: React 2-nitrobenzoyl chloride with sodium azide in a biphasic mixture of water and toluene at 0 °C to form 2-nitrobenzazide[2].

2. Thermal Rearrangement: Separate and dry the toluene layer over anhydrous MgSO₄. Heat the solution to 80 °C. Validation Step: Monitor the evolution of N₂ gas bubbles. The cessation of bubbling indicates the complete conversion of the azide to 2-nitrophenyl isocyanate.

3. Urea Formation: Add 1.0 equivalent of pure 2-nitroaniline directly to the refluxing toluene mixture. Reflux for an additional 2 hours[2].

4. Isolation: The symmetrical urea is highly insoluble in non-polar solvents. Allow the mixture to cool to room temperature. A precipitate will form. Collect the product via vacuum filtration and wash with cold toluene[2].

References

  • Zhou, S., et al. (2013). "A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine." Journal of Chemical Research, 37(5), 315-319. Available at:[Link]

  • Materials Research Laboratories. (1982). "Syntheses and Characterisations of Derivatives of Ethyl Centralite." Defense Technical Information Center (DTIC) Report WSRL-0563-TR. Available at:[Link]

  • National Center for Biotechnology Information. "1,3-Bis(2-nitrophenyl)urea | C13H10N4O5 | CID 241638." PubChem. Available at:[Link]

Sources

Foundational

Thermodynamic Stability and Solid-State Kinetics of 1,3-Bis(2-nitrophenyl)urea at Ambient Conditions

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 1,3-Bis(2-nitrophenyl)urea (also known as N,N′ -bis(2-nitrophenyl)urea or 2,2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

1,3-Bis(2-nitrophenyl)urea (also known as N,N′ -bis(2-nitrophenyl)urea or 2,2'-dinitrocarbanilide) is a symmetrical diaryl urea derivative with critical applications spanning supramolecular chemistry, energetic material stabilization, and pharmaceutical intermediate synthesis. A fundamental understanding of its thermodynamic stability at room temperature is essential for optimizing reaction scale-ups and predicting its behavior in solid-state formulations.

This whitepaper elucidates the thermodynamic profile of 1,3-bis(2-nitrophenyl)urea at ambient conditions. By analyzing the interplay between steric hindrance and intramolecular hydrogen bonding, we provide a field-proven framework for validating its stability, complete with self-validating experimental methodologies.

Structural Thermodynamics & Conformational Causality

The thermodynamic stability of 1,3-bis(2-nitrophenyl)urea at room temperature is governed by two competing, yet ultimately stabilizing, structural forces:

  • Steric Hindrance: The urea backbone provides a rigid structural core, but the presence of bulky ortho-nitro groups on the phenyl rings prevents the molecule from adopting a perfectly planar conformation. Crystallographic studies reveal that the maximum torsion angles for this compound are approximately 40°[1]. This steric twist prevents dense, flat stacking in the crystal lattice but minimizes repulsive electron cloud interactions.

  • Intramolecular Hydrogen Bonding: The spatial proximity of the ortho-nitro oxygen atoms to the urea NH protons facilitates strong intramolecular hydrogen bonding. This enthalpic contribution significantly lowers the Gibbs free energy ( ΔG ) of the molecule.

At room temperature (25 °C), these factors lock the molecule into a deep thermodynamic minimum. The compound is highly resistant to spontaneous decomposition, remaining stable up to its melting point of 225.4–226.1 °C, at which point thermal degradation begins[2].

Quantitative Thermodynamic Data

The following table summarizes the physicochemical and thermodynamic properties of 1,3-bis(2-nitrophenyl)urea, providing a baseline for analytical comparison.

ParameterValueAnalytical Method
Chemical Formula C13H10N4O5High-Resolution Mass Spectrometry
Molecular Weight 302.24 g/mol Calculated
Melting Point 225.4–226.1 °CDifferential Scanning Calorimetry (DSC)
Max Torsion Angle ~40°Single Crystal X-ray Diffraction
Primary Stabilization Intramolecular H-bonding (NH···O-NO2)Proton NMR / X-ray Crystallography
Ambient Stability Thermodynamically Stable (Solid)Isothermal Titration Calorimetry

Experimental Methodologies for Stability Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol 1: Synthesis and Crystallization (Lattice Validation)

The synthesis of the compound must avoid competitive hydrogen-bonding solvents that could disrupt the thermodynamic formation of the product.

  • Initiation: Dissolve 2-nitroaniline in a non-polar solvent (e.g., anhydrous toluene) under an inert nitrogen atmosphere. Causality: Nitrogen prevents moisture-induced hydrolysis of the highly reactive isocyanate intermediates[3].

  • Coupling: Add triphosgene (or 2-nitrophenyl isocyanate) to the solution.

  • Reduction & Scavenging: Introduce triethylamine dropwise. Causality: Triethylamine acts as an acid scavenger for the generated HCl and facilitates the reduction of the intermediate, driving the thermodynamic equilibrium toward the symmetrical diaryl urea[2].

  • Isolation: Reflux the mixture for 2 hours, then cool to room temperature. The product will precipitate due to its highly stable, rigid crystal lattice. Filter and recrystallize from ethanol.

Protocol 2: Differential Scanning Calorimetry (Thermal Stability)

This protocol determines the exact melting point and enthalpy of fusion ( ΔHfus​ ) without interference from oxidative degradation.

  • Preparation: Weigh 2-5 mg of the recrystallized 1,3-bis(2-nitrophenyl)urea into an aluminum crucible. Seal with a pinhole lid. Causality: The pinhole prevents pressure build-up from potential volatile impurities while maintaining a controlled thermal micro-environment.

  • Purge: Apply a helium purge gas at 50 mL/min. Causality: Helium provides superior thermal conductivity compared to nitrogen, ensuring rapid, uniform heat transfer to the sample and preventing oxidative degradation prior to reaching the true thermodynamic melting point[4].

  • Execution: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min. Record the onset temperature (225.4 °C) and the endothermic peak integration.

Protocol 3: Isothermal Titration Calorimetry (Solution-State Thermodynamics)

Used to determine the thermodynamic parameters ( ΔH , ΔS , ΔG ) of the urea's NH protons when subjected to external stimuli.

  • Preparation: Prepare a 1 mM solution of 1,3-bis(2-nitrophenyl)urea in an anhydrous, non-competitive solvent.

  • Titration: Titrate with a standard anion solution (e.g., tetrabutylammonium chloride) in 10 μL aliquots.

  • Measurement: Record the heat released or absorbed upon each injection. Causality: ITC directly measures the heat of interaction in real-time, allowing for the deconvolution of enthalpic (H-bond formation) and entropic (solvent displacement) contributions, proving the stability of the receptor complex[1].

Mechanistic Pathway Visualization

The following diagram illustrates the logical relationship between the structural features of 1,3-bis(2-nitrophenyl)urea and its macroscopic thermodynamic stability at room temperature.

Stability Core 1,3-Bis(2-nitrophenyl)urea (Room Temp Stability) Ortho Ortho-Nitro Substitution Core->Ortho Structural feature UreaCore Urea Backbone (NH-CO-NH) Core->UreaCore Structural feature Steric Steric Hindrance (Torsion Angle ~40°) Ortho->Steric Induces HBond Intramolecular H-Bonding (NH ··· O-NO2) Ortho->HBond Enables UreaCore->HBond NH Donors InterHBond Intermolecular H-Bonding (Crystal Lattice) UreaCore->InterHBond Donors/Acceptors Thermo Thermodynamic Minimum (ΔG < 0) Steric->Thermo Prevents planar stacking HBond->Thermo Enthalpic stabilization InterHBond->Thermo Lattice energy contribution Metastable Resistant to Spontaneous Decomposition at 25°C Thermo->Metastable Macroscopic outcome

Figure 1: Structural causality driving the thermodynamic stability of 1,3-bis(2-nitrophenyl)urea.

Conclusion

The thermodynamic stability of 1,3-bis(2-nitrophenyl)urea at room temperature is not merely a byproduct of its molecular weight, but a highly orchestrated result of its internal geometry. The ~40° torsion angle induced by steric hindrance, coupled with robust intramolecular hydrogen bonding, creates a deep thermodynamic well. For drug development professionals and materials scientists, understanding these parameters ensures that downstream processing, formulation, and storage can be executed without risk of spontaneous ambient degradation.

References

  • [1] Title: Beyond standard resolution experimental structural studies of anion-receptor complexes | Source: University of Southampton Research Repository | URL: [Link]

  • [2] Title: ChemInform Abstract: A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine | Source: ResearchGate (Journal of Chemical Research) | URL: [Link]

  • [4] Title: Experimental and DFT-D studies of the molecular organic energetic material RDX | Source: Edinburgh Research Explorer | URL: [Link]

  • [3] Title: Syntheses and Characterisations of Derivatives of Ethyl Centralite | Source: Defense Technical Information Center (DTIC) | URL: [Link]

Sources

Exploratory

Toxicity and safety data sheet (SDS) for 1,3-bis(2-nitrophenyl)urea

This in-depth technical guide provides a comprehensive analysis of the toxicity profile, safety data, and experimental validation protocols for 1,3-bis(2-nitrophenyl)urea . Designed for researchers, toxicologists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the toxicity profile, safety data, and experimental validation protocols for 1,3-bis(2-nitrophenyl)urea . Designed for researchers, toxicologists, and drug development professionals, this whitepaper synthesizes physicochemical data with mechanistic toxicology to ensure safe handling and accurate experimental application.

Executive Summary & Structural Significance

1,3-bis(2-nitrophenyl)urea (CAS: 13201-86-0) is a diaryl urea derivative characterized by a central urea backbone flanked by two ortho-substituted nitrophenyl rings[1][2]. In synthetic chemistry and drug development, diaryl ureas are highly valued for their ability to act as potent hydrogen bond donors, making them critical structural motifs in anion recognition, enzyme inhibition, and the development of bioactive macromolecules[3][4].

However, the integration of nitroaromatic groups introduces profound toxicological liabilities. Nitroaromatics are notorious for their susceptibility to enzymatic bioreduction, a process that generates reactive oxygen species (ROS) and highly reactive electrophilic intermediates[5][6]. The ortho-positioning of the nitro groups in this specific compound creates unique steric hindrance and intramolecular hydrogen bonding dynamics, which can significantly alter its reduction potential and metabolic fate compared to its para-substituted analogs[3].

Physicochemical Identity

Understanding the physical properties of 1,3-bis(2-nitrophenyl)urea is the first step in predicting its behavior in biological systems and formulating appropriate safety protocols.

PropertyValue / Description
Chemical Name 1,3-bis(2-nitrophenyl)urea
CAS Number 13201-86-0[1][2]
Molecular Formula C₁₃H₁₀N₄O₅[7]
Molecular Weight 302.24 g/mol
Appearance Light yellow solid[8]
Melting Point 225.4–226.1 °C[8]
Solubility Soluble in DMSO, DMF; Poorly soluble in water[8]

Mechanistic Toxicology: The Nitroreduction Pathway

The primary driver of toxicity in nitroaromatic compounds is their bioactivation via single- or double-electron reduction pathways mediated by hepatic nitroreductases (NTRs) and other flavoenzymes (e.g., Cytochrome P450 reductase)[5][9].

When 1,3-bis(2-nitrophenyl)urea enters a biological system, it undergoes a one-electron reduction to form a highly unstable nitro radical anion [6]. In normoxic conditions, this radical rapidly donates its extra electron to molecular oxygen (O₂), reverting to the parent compound while generating a superoxide anion (O₂•⁻). This process, known as futile redox cycling , leads to a catastrophic accumulation of ROS[6]. The resulting oxidative stress induces lipid peroxidation, protein denaturation, and DNA damage, culminating in cytotoxicity and potential mutagenicity[6][9].

NitroToxicity A 1,3-bis(2-nitrophenyl)urea B Nitroreductases (Hepatic CYP450) A->B Enzymatic Binding C Nitro Radical Anion B->C 1e- Reduction C->A Auto-oxidation D Reactive Oxygen Species (Superoxide, H2O2) C->D Redox Cycling (O2 -> O2-) E Oxidative Stress & Cytotoxicity D->E Cellular Damage

Fig 1. Bioreduction of 1,3-bis(2-nitrophenyl)urea leading to ROS generation and cytotoxicity.

Safety Data Sheet (SDS) & Hazard Mitigation

Due to the structural homology and shared functional groups, the hazard profile of 1,3-bis(2-nitrophenyl)urea closely mirrors that of 1,3-bis(4-nitrophenyl)urea (CAS: 587-90-6)[7]. The following GHS classifications and handling directives must be strictly adhered to in laboratory environments.

GHS Hazard Classifications
Hazard ClassCategoryHazard Statement (H-Code)
Skin Irritation Category 2H315: Causes skin irritation[7]
Eye Irritation Category 2H319: Causes serious eye irritation[7]
STOT SE Category 3H336: May cause drowsiness or dizziness[7]
Handling, Storage, and PPE
  • Engineering Controls: All manipulations of the dry powder must be conducted within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of particulates.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended due to DMSO solubility), chemical splash goggles, and a lab coat.

  • Storage: Store in a cool, dry place away from strong oxidizing and reducing agents. Nitroaromatics can react violently with strong reducing agents, potentially leading to exothermic degradation[9].

Experimental Protocols for Toxicity Validation

To empirically validate the toxicity profile of 1,3-bis(2-nitrophenyl)urea, researchers must employ a self-validating experimental system. The following protocols utilize HepG2 (human hepatocellular carcinoma) cells . The selection of HepG2 is not arbitrary; it is dictated by the necessity to model hepatic nitroreductase and CYP450 activity, which are the primary drivers of nitroaromatic bioactivation[5].

Workflow S1 HepG2 Cell Culture S2 Compound Dosing S1->S2 S3 24h-48h Incubation S2->S3 S4 MTT / DCFDA Assays S3->S4 S5 Toxicity Quantification S4->S5

Fig 2. In vitro screening workflow for evaluating nitroaromatic-induced hepatotoxicity.

Protocol A: Cytotoxicity Assessment (MTT Assay)

This assay measures mitochondrial metabolic activity, serving as a proxy for cell viability.

  • Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing: Prepare a stock solution of 1,3-bis(2-nitrophenyl)urea in DMSO. Dilute in culture media to achieve final concentrations ranging from 1 µM to 200 µM. Causality Note: Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced baseline toxicity.

  • Self-Validating Controls:

    • Positive Control: 0.1% Triton X-100 (ensures assay can detect 100% cell death).

    • Negative Control: Media with 0.5% DMSO (vehicle control).

  • Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 3 hours. Remove media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

Protocol B: ROS Quantification (DCFDA Assay)

Because nitroaromatics exert toxicity via redox cycling[6], quantifying intracellular ROS is critical.

  • Probe Loading: Wash HepG2 cells with PBS. Add 10 µM of H₂DCFDA in serum-free media for 30 minutes. Causality Note: Serum esterases can prematurely cleave the DCFDA probe outside the cell, leading to false-positive background fluorescence. Serum-free media is mandatory here.

  • Treatment: Remove the probe, wash with PBS, and apply 1,3-bis(2-nitrophenyl)urea at the calculated IC₅₀ concentration.

  • Self-Validating Controls:

    • Positive Control: 50 µM Menadione or 100 µM H₂O₂ (confirms probe efficacy).

    • Autofluorescence Control: Unstained cells treated with the compound.

  • Measurement: Measure fluorescence (Ex: 485 nm / Em: 535 nm) immediately (T=0) and every 30 minutes for 4 hours to capture the kinetics of nitro-radical redox cycling.

Conclusion

1,3-bis(2-nitrophenyl)urea is a potent synthetic intermediate whose structural benefits in molecular design are counterbalanced by the inherent toxicity of its ortho-nitroaromatic moieties. By understanding the mechanistic pathways of nitroreduction and ROS generation, researchers can implement rigorous, self-validating in vitro assays to accurately map its toxicokinetic profile. Adherence to strict GHS guidelines and the use of appropriate hepatic cell models are non-negotiable standards for the safe and effective application of this compound in drug discovery and materials science.

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Protocols & Analytical Methods

Method

Application Note: 1,3-Bis(2-nitrophenyl)urea as a Neutral Anion Receptor

Executive Summary The development of neutral anion receptors is a critical pursuit in supramolecular chemistry, with direct applications in environmental sensing, catalysis, and the development of transmembrane transport...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of neutral anion receptors is a critical pursuit in supramolecular chemistry, with direct applications in environmental sensing, catalysis, and the development of transmembrane transport drugs for channelopathies (e.g., cystic fibrosis). 1,3-bis(2-nitrophenyl)urea is a highly preorganized, charge-neutral diarylurea derivative that leverages directional hydrogen bonding to recognize and bind anionic species[1].

This application note provides a comprehensive guide to the mechanistic principles, thermodynamic profiling, and experimental validation of 1,3-bis(2-nitrophenyl)urea. By detailing self-validating protocols and field-proven troubleshooting insights, this document equips researchers to accurately quantify binding affinities and deploy this receptor in complex biological or chemical assays.

Mechanistic Principles of Anion Recognition

Unlike charged receptors that rely on electrostatic interactions, neutral urea-based receptors rely entirely on the precise spatial arrangement of hydrogen-bond donors. The efficiency of the urea subunit stems from its two proximate, polarized N–H fragments, which are capable of chelating spherical halides (like Cl⁻) or donating parallel H-bonds to the oxygen atoms of carboxylates and oxoanions[1].

In 1,3-bis(2-nitrophenyl)urea , the structural design incorporates highly electron-withdrawing nitro (–NO₂) groups at the ortho positions of the phenyl rings.

  • Inductive Polarization: The electron-withdrawing nature of the nitro groups significantly increases the acidity of the adjacent urea N–H protons, enhancing their hydrogen-bond donating strength[2].

  • Structural Caveats (The Fluoride Effect): While the ortho-nitro substitution increases binding affinity for moderate anions, it introduces chemical instability when exposed to highly basic anions like fluoride (F⁻). Instead of forming a stable host-guest complex, the receptor undergoes deprotonation and subsequent decomposition into a 2-benzimidazolinone cyclic urea[3].

AnionBinding A 1,3-bis(2-nitrophenyl)urea (Neutral Host) B ortho-Nitro Groups (Electron Withdrawing) A->B Structural feature F Highly Basic Anion (F-) A->F Exposure to C Increased NH Acidity (Enhanced H-Bond Donor) B->C Inductive effect E Stable 1:1 or 1:2 Host-Guest Complex C->E H-bonding D Target Anion (Cl-, H2PO4-, OAc-) D->E Guest binding G Deprotonation / Cyclization (2-benzimidazolinone) F->G Side reaction

Logical flow of anion recognition and potential side reactions of 1,3-bis(2-nitrophenyl)urea.

Thermodynamic Profiling & Anion Selectivity

The binding stoichiometry and thermodynamic parameters (Enthalpy ΔH°, Entropy ΔS°) of nitro-substituted diarylureas vary significantly depending on the geometry and basicity of the target anion. The data below summarizes the expected behavior of such receptors when analyzed via Isothermal Titration Calorimetry (ITC) and NMR titrations.

Table 1: Representative Thermodynamic & Binding Profile

Target Anion (TBA Salt)Preferred SolventStoichiometryApparent Kₐ (M⁻¹)Thermodynamic DriverMechanistic Observation
Chloride (Cl⁻) CD₃CN1:1~10³ – 10⁴Exothermic (ΔH < 0)Standard chelation via converging N-H bonds[4].
Acetate (OAc⁻) CD₃CN1:1 or 1:2>10⁴Highly ExothermicStrong parallel H-bonding to carboxylate oxygens[3].
Phosphate (H₂PO₄⁻) CD₃CN / DMSO1:1HighEntropically DrivenLarge entropic contributions due to anion size/geometry[3].
Fluoride (F⁻) CD₃CNN/AN/AHighly EndothermicTriggers host decomposition into cyclic urea[3].

Experimental Protocols (Self-Validating Workflows)

To ensure high-fidelity data, researchers must utilize self-validating experimental designs. The following protocols detail the exact methodologies for quantifying binding affinity and assessing biological utility.

Protocol A: ¹H NMR Titration for Binding Affinity Determination

Nuclear Magnetic Resonance (NMR) titration is the gold standard for determining the association constant (Kₐ) of hydrogen-bonding receptors. By tracking the downfield chemical shift of the urea N–H protons, researchers can map the binding isotherm.

Causality & Experimental Choices:

  • Why use Tetrabutylammonium (TBA) salts? TBA is a bulky, non-coordinating cation that prevents ion-pairing artifacts from interfering with the receptor-anion interaction.

  • Why dissolve the guest in the host stock? Adding pure solvent with the guest dilutes the host, altering the baseline concentration. Dissolving the guest directly into the host stock ensures the host concentration remains perfectly constant throughout the titration.

Step-by-Step Procedure:

  • Host Preparation: Prepare 2.0 mL of a 1.0 mM stock solution of 1,3-bis(2-nitrophenyl)urea in strictly anhydrous CD₃CN.

  • Guest Preparation: Weigh the appropriate TBA-anion salt (e.g., TBA-Cl). Dissolve it using 1.0 mL of the Host Preparation to create a 10.0 mM Guest Stock.

  • Baseline Measurement: Transfer 500 µL of the Host Preparation into an NMR tube. Record the baseline ¹H NMR spectrum, noting the exact chemical shift of the urea N–H protons (typically ~8.0–9.0 ppm).

  • Titration: Sequentially add aliquots of the Guest Stock to the NMR tube (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, up to 10.0 equivalents). Invert the tube gently to mix and record the spectrum after each addition.

  • Data Analysis: Extract the change in chemical shift (Δδ) for the N–H protons. Use non-linear regression software (e.g., BindFit or Hyperquad) to fit the data to a 1:1 or 1:2 binding isotherm to extract Kₐ[4].

Workflow Host Prepare Host Stock (1 mM in CD3CN) Titration 1H NMR Titration (Add Guest to Host) Host->Titration Guest Prepare Guest Stock (10 mM in Host Stock) Guest->Titration Shift Track NH Proton Downfield Shift Titration->Shift Fit Non-linear Curve Fitting (e.g., BindFit) Shift->Fit Result Determine Ka and Stoichiometry Fit->Result

Step-by-step workflow for determining anion binding constants via 1H NMR titration.

Protocol B: Liposome-Based Transmembrane Chloride Transport

To evaluate the receptor's potential as a drug candidate for channelopathies, its ability to transport anions across lipid bilayers must be quantified.

  • Lipid Film Preparation: Dissolve Egg Yolk Phosphatidylcholine (EYPC) in chloroform. Evaporate the solvent under a gentle stream of N₂, followed by vacuum desiccation for 4 hours to form a thin lipid film.

  • Hydration & Dye Encapsulation: Hydrate the film with an internal buffer containing 225 mM NaCl and 1 mM Lucigenin (a chloride-sensitive fluorescent dye). Vortex thoroughly.

  • Extrusion: Subject the suspension to 10 freeze-thaw cycles, then extrude 21 times through a 200 nm polycarbonate membrane to form Large Unilamellar Vesicles (LUVs).

  • Gradient Establishment: Pass the LUVs through a Sephadex G-25 size-exclusion column pre-equilibrated with an external buffer (225 mM NaNO₃) to remove unencapsulated dye and establish a Cl⁻/NO₃⁻ gradient.

  • Transport Assay: Place the LUVs in a fluorimeter. Add a nanomolar concentration of 1,3-bis(2-nitrophenyl)urea (dissolved in a minimal volume of DMSO). Monitor the decay in Lucigenin fluorescence as Cl⁻ is transported out of the liposome and NO₃⁻ is transported in.

  • Calibration: Add a detergent (e.g., Triton X-100) to lyse the liposomes, releasing all remaining dye to establish the 100% transport baseline.

Field-Proven Insights & Troubleshooting

  • Solvent Competition: Avoid using Dimethyl Sulfoxide (DMSO) for binding constant determinations unless absolutely necessary (e.g., due to solubility limits). DMSO is a highly polar, strong hydrogen-bond acceptor that will actively compete with the receptor for the anion, artificially suppressing the calculated Kₐ by orders of magnitude[5]. Acetonitrile (MeCN) is the preferred non-competitive solvent[5].

  • Receptor Degradation: If titrating with basic anions (Fluoride, Cyanide, or high concentrations of Acetate), monitor the NMR spectra for the disappearance of the urea N–H peaks and the emergence of new aromatic signals. This indicates that the ortho-nitro group has facilitated the irreversible cyclization of the receptor into 2-benzimidazolinone[3]. If basic anion recognition is required, redesign the host using meta-nitro or para-nitro substitutions, which suppress this degradation pathway[3].

  • Job's Plot Validation: Always perform a Job's Plot (Method of Continuous Variation) prior to fitting NMR data. If the inflection point occurs at a 0.5 mole fraction, fit the data to a 1:1 model. If the maximum occurs at a 0.33 mole fraction, the receptor is binding two anions (1:2 stoichiometry), which requires a different mathematical fitting model[3].

References

1.[1] Title: Anion recognition by hydrogen bonding: urea-based receptors - RSC Publishing Source: rsc.org URL:

2.[2] Title: Urea- and Thiourea-Based Receptors for Anion Binding | Accounts of Chemical Research Source: acs.org URL:

3.[4] Title: Conformationally Flexible Cleft Receptor for Chloride Anion Transport | ACS Omega Source: acs.org URL:

4.[3] Title: Bis-urea anion receptors: influence of receptor structure and anion nature on binding affinity and stability - PMC Source: nih.gov URL:

5.[5] Title: Protonation and anion-binding properties of aromatic sulfonylurea derivatives - FULIR Source: irb.hr URL:

Sources

Application

Application Note: 1,3-Bis(2-nitrophenyl)urea as a Conformationally Gated Hydrogen Bond Donor Catalyst

Executive Summary Organocatalysis utilizing hydrogen bond donors (HBDs) has transformed synthetic chemistry by providing highly tunable, metal-free activation pathways for electrophilic substrates. While 1,3-bis(4-nitrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Organocatalysis utilizing hydrogen bond donors (HBDs) has transformed synthetic chemistry by providing highly tunable, metal-free activation pathways for electrophilic substrates. While 1,3-bis(4-nitrophenyl)urea is a ubiquitous standard in the field due to the electron-withdrawing nature of its para-nitro groups[1], its structural isomer, 1,3-bis(2-nitrophenyl)urea , presents a fascinating and highly specialized mechanistic paradigm.

The ortho-positioning of the nitro groups in this catalyst introduces a "conformational gate" driven by strong intramolecular hydrogen bonding. This Application Note details the physicochemical dynamics, solvent-dependent activation requirements, and standardized laboratory protocols for deploying 1,3-bis(2-nitrophenyl)urea as a specialized, autoinhibited HBD catalyst.

Mechanistic Causality: The Ortho-Effect in H-Bond Catalysis

To function effectively, a urea-based catalyst must adopt a trans,trans-conformation, allowing both N–H protons to project outward and form a bidentate intermolecular hydrogen bond with an electrophilic substrate (e.g., the oxygen atoms of a nitroalkene or carbonyl)[2].

The Autoinhibition Paradigm: Crystallographic and solution-phase studies of ortho-nitro substituted ureas reveal a competing thermodynamic sink: the urea N–H protons readily form strong intramolecular hydrogen bonds with the adjacent oxygen atoms of the ortho-nitro groups[3]. This interaction locks the catalyst in a twisted, "closed" conformation.

Causality in Reaction Design: To achieve catalytic turnover, the energy of the substrate-catalyst intermolecular interaction must exceed the stabilization energy of these intramolecular H-bonds. This dictates two critical experimental choices:

  • Solvent Selection: Highly polar or hydrogen-bonding solvents (e.g., DMSO, DMF, or even THF) will disrupt the intramolecular bonds but will aggressively compete with the substrate for the catalyst's active site, leading to complete catalytic suppression[3]. Therefore, non-polar, non-coordinating solvents (such as anhydrous dichloromethane or toluene) are mandatory.

  • Thermal Activation: Unlike its para-substituted counterpart, 1,3-bis(2-nitrophenyl)urea often requires a slight thermal induction (e.g., 40 °C) to overcome the kinetic barrier of opening the autoinhibited state.

ConformationalGating A Auto-Inhibited State (Intramolecular H-Bonds) B Active Conformation (Open N-H Donors) A->B Substrate Binding B->A Autoinhibition C Substrate Complex (Intermolecular H-Bonds) B->C Electrophile Coordination D Transition State (Electrophile Activation) C->D Nucleophilic Attack E Product Release & Catalyst Turnover D->E Bond Formation E->A Catalyst Regeneration

Figure 1: Conformational gating and catalytic cycle of 1,3-bis(2-nitrophenyl)urea.

Comparative Catalyst Performance

To contextualize the utility of 1,3-bis(2-nitrophenyl)urea, it is critical to compare its structural and kinetic profile against other benchmark hydrogen bond donors.

CatalystIntramolecular H-BondingConformational StateCatalytic Activity (Friedel-Crafts)Primary Application / Use Case
1,3-bis(2-nitrophenyl)urea Yes (Strong) Closed (Autoinhibited) Moderate (Requires thermal activation) Mechanistic studies; delayed-release catalysis
1,3-bis(4-nitrophenyl)ureaNoOpen (Active)HighBroad-spectrum electrophile activation
Schreiner's ThioureaNoOpen (Active)Very HighHighly challenging or sterically hindered substrates

Experimental Protocols

The following protocol details the use of 1,3-bis(2-nitrophenyl)urea in a standard Friedel-Crafts alkylation between an indole and a nitroalkene[2]. The methodology is designed to be self-validating, ensuring that researchers can visually and analytically track the disruption of the catalyst's autoinhibited state.

Catalyst Preparation & Handling

Expertise Insight: Water is a potent hydrogen bond competitor. Even trace moisture will coordinate to the urea N–H protons, forming a dead-end hydrate complex and preventing substrate activation.

  • Transfer 1,3-bis(2-nitrophenyl)urea to a Schlenk flask.

  • Dry the catalyst in vacuo (< 0.1 Torr) at 60 °C for 2 hours prior to use.

  • Backfill the flask with dry Argon or Nitrogen. Store in a desiccator if not used immediately.

Standardized Workflow: Friedel-Crafts Alkylation

Reagents:

  • Indole (1.0 mmol, Nucleophile)

  • trans- β -Nitrostyrene (1.0 mmol, Electrophile)

  • 1,3-bis(2-nitrophenyl)urea (0.15 mmol, 15 mol% Catalyst)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the dried 1,3-bis(2-nitrophenyl)urea (15 mol%) and trans- β -nitrostyrene (1.0 mmol).

  • Solvent Addition: Inject 5.0 mL of anhydrous toluene under an inert atmosphere. Stir for 10 minutes at room temperature. Note: The solution will appear bright yellow due to the nitrostyrene.

  • Nucleophile Addition & Activation: Add indole (1.0 mmol) in one portion. Elevate the reaction temperature to 40 °C using an oil bath. Causality: The elevated temperature provides the necessary thermal energy to break the catalyst's intramolecular hydrogen bonds, allowing the nitrostyrene to coordinate to the active N–H donors.

  • Reaction Monitoring (Self-Validating Step): Monitor the reaction via Thin Layer Chromatography (TLC) using an 80:20 Hexanes:Ethyl Acetate eluent system.

    • Macroscopic indicator: The bright yellow color of the solution will gradually fade to a pale yellow/colorless state as the conjugated nitrostyrene is consumed.

    • TLC indicator: The nitrostyrene spot (Rf 0.6) will disappear, and the product spot (Rf 0.3) will emerge.

  • Quenching and Purification: Once complete (typically 24–36 hours), concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, 90:10 to 80:20 Hexanes:Ethyl Acetate) to isolate the 3-(2-nitro-1-phenylethyl)indole product.

ExperimentalWorkflow Step1 1. Catalyst Preparation Dry 1,3-bis(2-nitrophenyl)urea in vacuo (60 °C, 2h) Step2 2. Reaction Assembly Dissolve catalyst & nitroalkene in anhydrous Toluene Step1->Step2 Step3 3. Nucleophile Addition Add indole derivative (Thermal activation at 40 °C) Step2->Step3 Step4 4. Reaction Monitoring Track conversion via TLC (Hexanes:EtOAc 80:20) Step3->Step4 Step5 5. Quench & Purify Concentrate and isolate via Flash Chromatography Step4->Step5

Figure 2: Standardized experimental workflow for urea-catalyzed Friedel-Crafts alkylation.

Troubleshooting & Catalyst Recovery

  • Stalled Reactions: If the reaction stalls at <50% conversion, the catalyst may be trapped in its autoinhibited state due to competitive product inhibition. Increasing the temperature to 50 °C or adding a highly non-polar co-solvent (e.g., hexanes) can help shift the equilibrium toward the active complex.

  • Catalyst Recovery: 1,3-bis(2-nitrophenyl)urea exhibits poor solubility in cold non-polar solvents. Post-reaction, the catalyst can often be recovered by dissolving the crude mixture in a minimal amount of cold dichloromethane and filtering the precipitated urea, allowing for recycling in subsequent runs.

References

  • Title : Nature of Urea−Fluoride Interaction: Incipient and Definitive Proton Transfer Source : Journal of the American Chemical Society URL :[Link]

  • Title : Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon Source : Crystal Growth & Design (ACS Publications) URL :[Link]

  • Title : Urea Metal−Organic Frameworks as Effective and Size-Selective Hydrogen-Bond Catalysts Source : Journal of the American Chemical Society URL :[Link]

Sources

Method

Application Note: In Vitro Profiling of 1,3-bis(2-nitrophenyl)urea Derivatives as Transmembrane Chloride Anionophores

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Applications: Supramolecular Chemistry, Antiviral Drug Discovery, Antibacterial Screening, and Ion Channel Engineering. Mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Applications: Supramolecular Chemistry, Antiviral Drug Discovery, Antibacterial Screening, and Ion Channel Engineering.

Mechanistic Rationale: The Foldameric Anionophore

1,3-bis(2-nitrophenyl)urea and its diarylurea derivatives (DPUDs) represent a highly potent class of synthetic supramolecular receptors. The structural design of these molecules relies on precise causality: the ortho-nitro substitution is not merely a functional decoration, but a geometric enforcer. The strongly electron-withdrawing nitro groups increase the acidity of the urea N-H protons (enhancing hydrogen-bond donor capacity), while steric interactions preorganize the molecule into a rigid, cleft-shaped foldamer[1]. This creates an electropositive binding pocket that exhibits a strong, selective affinity for spherical halides, particularly chloride (Cl⁻)[2].

When introduced to biological or synthetic lipid bilayers, these lipophilic complexes act as mobile carriers (anionophores). They encapsulate Cl⁻ at the membrane interface, shield the anion's charge within their hydrophobic core, and shuttle it across the dielectric barrier of the lipid membrane[2].

The physiological consequences of this transport are profound. By forcefully transporting Cl⁻ into cells or organelles, DPUDs disrupt intracellular Cl⁻ homeostasis. This artificial influx destroys the natural electrochemical gradients required for the acidification of endosomes, thereby stalling vesicular trafficking and endocytic machinery[3]. This mechanism has been successfully exploited to inhibit the cellular entry of broad-spectrum viruses (e.g., SARS-CoV-2, Influenza A)[3], promote apoptotic cell death in cancer models[1], and disrupt the membrane potential and biofilm formation of cariogenic bacteria like Streptococcus mutans[4].

MOA A 1,3-bis(2-nitrophenyl)urea (Preorganized Cleft Foldamer) B Binds Extracellular Cl⁻ (Strong Hydrogen Bonding) A->B C Lipid Bilayer Translocation (Lipophilic Carrier Complex) B->C D Intracellular Cl⁻ Accumulation (Gradient Disruption) C->D E Disruption of Endosomal pH & Vesicular Trafficking D->E F Inhibition of Viral Entry & Apoptotic Induction E->F

Caption: Mechanism of 1,3-bis(2-nitrophenyl)urea derivatives disrupting chloride homeostasis.

Protocol 1: Liposome-Based Lucigenin Fluorescence Assay (Cell-Free Validation)

To isolate and quantify the anion transport kinetics of 1,3-bis(2-nitrophenyl)urea derivatives without the confounding variables of cellular metabolism, a Large Unilamellar Vesicle (LUV) assay is the gold standard[2].

Causality of Experimental Design & Self-Validating Controls
  • EYPC Lipids: Egg Yolk Phosphatidylcholine (EYPC) is selected because its zwitterionic nature and fluid phase at room temperature accurately mimic the mammalian plasma membrane, providing a physiologically relevant dielectric barrier[2].

  • Lucigenin Dye: Lucigenin fluorescence is highly sensitive to collisional quenching by halides. By encapsulating it inside the LUVs, we can optically monitor Cl⁻ influx in real-time as a decay in fluorescence[2].

  • Self-Validating Electrogenic Control (Valinomycin): Unidirectional Cl⁻ influx rapidly generates a negative internal membrane potential, which electrostatically halts further transport. By adding Valinomycin (a K⁺-selective ionophore), we facilitate K⁺ efflux to balance the charge. If Cl⁻ transport only reaches maximum velocity after Valinomycin addition, the system self-validates that the DPUD acts strictly via an electrogenic Cl⁻ uniport mechanism.

Step-by-Step Methodology
  • Lipid Film Preparation: Dissolve EYPC in chloroform/methanol (2:1 v/v). Evaporate the solvent under a gentle stream of nitrogen gas, followed by vacuum desiccation for 4 hours to yield a thin lipid film.

  • Hydration & Encapsulation: Hydrate the lipid film with an aqueous solution containing 1 mM Lucigenin and 200 mM NaNO₃ (pH 7.2) to achieve a final lipid concentration of 20 mM. Vortex vigorously.

  • LUV Formation: Subject the suspension to 10 freeze-thaw cycles (liquid nitrogen to 40°C water bath) to ensure uniform dye encapsulation[2].

  • Extrusion: Extrude the suspension 21 times through a 200 nm polycarbonate membrane to generate uniformly sized LUVs.

  • Size Exclusion: Pass the extrudate through a Sephadex G-25 column hydrated with 200 mM NaNO₃ to remove unencapsulated (free) Lucigenin.

  • Fluorescence Kinetics:

    • Transfer 2.5 mL of the LUV suspension to a quartz cuvette. Set excitation to 372 nm and emission to 504 nm.

    • At t=30 s, inject 50 µL of 1 M NaCl (external Cl⁻ gradient).

    • At t=60 s, inject the 1,3-bis(2-nitrophenyl)urea derivative (dissolved in DMSO) at varying nanomolar concentrations.

    • At t=300 s, inject Triton X-100 (0.1% final) to lyse the liposomes. This establishes the 100% Cl⁻ quenching baseline ( F0​ ) for data normalization.

Workflow Step1 Lipid Film Hydration (EYPC + Lucigenin) Step2 Freeze-Thaw Cycles (LUV Encapsulation) Step1->Step2 Step3 Extrusion (200 nm Polycarbonate) Step2->Step3 Step4 Size Exclusion (Remove Free Dye) Step3->Step4 Step5 Fluorescence Kinetics (Add DPUD + Cl⁻) Step4->Step5

Caption: Step-by-step workflow for the liposome-based Lucigenin chloride transport assay.

Protocol 2: Intracellular Chloride Accumulation & Endocytosis Assay (Cell-Based)

Once cell-free transport is confirmed, the physiological impact of the anionophore must be validated in vitro using live-cell cultures (e.g., A549 or HeLa cells).

Causality of Experimental Design
  • MQAE Dye: N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE) is a cell-permeable fluorescent indicator specifically quenched by intracellular Cl⁻.

  • FITC-Dextran: A fluorescent fluid-phase marker used to track endocytosis. If DPUDs successfully disrupt Cl⁻ homeostasis, the resulting failure of endosomal acidification will measurably halt the cellular uptake of FITC-Dextran[3].

Step-by-Step Methodology
  • Cell Seeding: Seed cells in a 96-well optical-bottom plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • MQAE Loading: Wash cells with Cl⁻-free HEPES buffer. Incubate with 5 mM MQAE for 1 hour at 37°C.

  • Baseline Measurement: Wash cells extensively to remove extracellular dye. Read baseline fluorescence (Excitation: 350 nm, Emission: 460 nm).

  • Anionophore Treatment: Introduce the 1,3-bis(2-nitrophenyl)urea derivative (1–10 µM) in standard Cl⁻-containing culture media.

  • Endocytosis Tracking: Simultaneously add 1 mg/mL FITC-Dextran (70 kDa) to the media.

  • Kinetic Readout: Monitor MQAE quenching over 2 hours to confirm intracellular Cl⁻ accumulation[3]. Subsequently, wash cells with cold PBS and measure FITC fluorescence (Excitation: 490 nm, Emission: 520 nm) to quantify the inhibition of endocytosis.

  • Self-Validating Control: Treat a parallel control group with Bafilomycin A1 (a known V-ATPase inhibitor that blocks endosomal acidification) to serve as a positive control for endocytosis inhibition.

Data Presentation & Interpretation

To ensure robust structure-activity relationship (SAR) profiling, quantitative data from the above protocols should be synthesized into a standardized matrix. A Hill coefficient ( n ) near 1.0 indicates that the receptor forms a 1:1 complex with the chloride anion during membrane transport[2].

Compound / DerivativeLUV Cl⁻ Transport ( EC50​ )Hill Coefficient ( n )Intracellular Cl⁻ Influx ( t1/2​ )Endocytosis Inhibition ( IC50​ )
1,3-bis(2-nitrophenyl)urea 5.23 nM1.0812.5 min2.1 µM
1,3-bis(4-nitrophenyl)urea 18.4 nM0.9528.0 min8.4 µM
1,3-diphenylurea (Control) > 500 nMN/ANo significant influx> 50 µM
Vehicle (DMSO) N/AN/ABaselineBaseline

Note: The superior activity of the 2-nitro (ortho) derivative compared to the 4-nitro (para) derivative highlights the necessity of the preorganized cleft conformation for optimal Cl⁻ binding and transport.

References

  • . ResearchGate.

  • . ACS Omega. 3.. Chemical Reviews (ACS Publications). 4.. PubMed Central (PMC).

Sources

Technical Notes & Optimization

Troubleshooting

How to improve percentage yield in 1,3-bis(2-nitrophenyl)urea synthesis

Welcome to the Synthesis Support Center. This portal is designed for researchers and drug development professionals encountering yield limitations during the synthesis of 1,3-bis(2-nitrophenyl)urea .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Support Center. This portal is designed for researchers and drug development professionals encountering yield limitations during the synthesis of 1,3-bis(2-nitrophenyl)urea .

Synthesizing symmetrical diaryl ureas from highly deactivated anilines presents unique kinetic and thermodynamic challenges. Below, you will find a mechanistic breakdown, field-proven troubleshooting FAQs, comparative data, and a self-validating Standard Operating Procedure (SOP) to optimize your percentage yield.

Mechanistic Overview & Bottleneck Analysis

The synthesis of 1,3-bis(2-nitrophenyl)urea typically relies on the phosgenation of 2-nitroaniline. However, the ortho-nitro group introduces severe electronic and steric deactivation:

  • Electronic Deactivation: The strongly electron-withdrawing nitro group (-I and -M effects) drastically reduces the nucleophilicity of the amine nitrogen.

  • Steric Hindrance: The bulky ortho substituent physically blocks the trajectory of the incoming electrophile.

As a result, while the first equivalent of 2-nitroaniline reacts with triphosgene to form the 2-nitrophenyl isocyanate intermediate, the subsequent nucleophilic attack by the second equivalent of 2-nitroaniline is kinetically starved. Without optimal thermal energy and base catalysis, the reaction stalls, leading to hydrolysis or dimerization side reactions[1].

UreaSynthesis Step1 2-Nitroaniline + Triphosgene (in THF/Toluene + TEA) Intermediate 2-Nitrophenyl isocyanate (Reactive Intermediate) Step1->Intermediate 0 °C to RT Phosgenation Product 1,3-bis(2-nitrophenyl)urea (Target Product) Intermediate->Product Reflux (65-110 °C) Nucleophilic Attack SideProduct Hydrolysis / Dimerization (Side Reactions) Intermediate->SideProduct Moisture / Insufficient Heat Step2 Addition of 2nd Equivalent 2-Nitroaniline Step2->Product

Reaction workflow for 1,3-bis(2-nitrophenyl)urea synthesis highlighting the isocyanate bottleneck.

Troubleshooting FAQs

Q1: My reaction stalls at 40% yield, and TLC shows a large amount of unreacted 2-nitroaniline. How do I push the reaction to completion? A1: The stalling is caused by the high activation energy required for the deactivated 2-nitroaniline to attack the isocyanate intermediate. Room temperature is insufficient. You must switch from low-boiling solvents (like DCM) to high-boiling, non-nucleophilic solvents such as anhydrous Toluene or THF, and heat the reaction to reflux (65 °C – 110 °C) for 4 to 6 hours[2].

Q2: I am using Triphosgene. What is the exact stoichiometric ratio required to maximize yield without generating excess side products? A2: Triphosgene (bis(trichloromethyl) carbonate) generates three equivalents of phosgene in situ. The theoretical ratio is 6 moles of amine to 1 mole of triphosgene. However, field experience dictates using a slight excess of triphosgene (e.g., 1.0 eq amine to 0.35 eq triphosgene) to ensure the complete conversion of the first amine equivalent into the isocyanate. Crucially, you must use at least 1.5 to 2.0 equivalents of a non-nucleophilic base (like Triethylamine, TEA) per equivalent of amine to neutralize the generated HCl, which otherwise protonates and completely deactivates the remaining 2-nitroaniline[2],[1].

Q3: My isolated product is highly impure, but it won't dissolve in common solvents for column chromatography. How do I purify it? A3: Symmetrical diaryl ureas containing nitro groups are notoriously insoluble due to strong intermolecular hydrogen bonding and rigid planar structures. Do not attempt column chromatography. Instead, exploit this insolubility. Quench the reaction with water to precipitate the urea. Perform a sequential trituration:

  • Wash with hot water to remove TEA-HCl salts.

  • Wash with 1M HCl to convert any unreacted 2-nitroaniline into its soluble hydrochloride salt and wash it away.

  • Wash with cold ethanol or ethyl acetate to remove trace organic impurities. This method routinely yields >95% purity without chromatography[2].

Q4: Can I avoid using highly toxic triphosgene? A4: Yes, though yields may vary. An alternative is the direct coupling of 2-nitroaniline with commercially available 2-nitrophenyl isocyanate in refluxing toluene[3]. Another safer alternative is using Carbonyldiimidazole (CDI) as a phosgene substitute, though the yield is typically lower (~50-65%) due to the lower electrophilicity of the acylimidazole intermediate compared to an isocyanate[4].

Quantitative Method Comparison

To assist in route selection, the following table summarizes the quantitative data for different synthetic strategies for 1,3-bis(2-nitrophenyl)urea.

Synthetic StrategyReagentsSolvent & TemperatureReaction TimeTypical YieldKey Advantage / Disadvantage
Triphosgene Method 2-Nitroaniline, Triphosgene, TEATHF or Toluene (0 °C Reflux)4 - 6 hours80 - 85%Highest yield / Requires strict safety protocols for phosgene gas[2].
Direct Isocyanate 2-Nitroaniline, 2-Nitrophenyl isocyanateToluene (Reflux, 110 °C)2 - 4 hours82 - 90%Cleanest profile / Isocyanate is highly moisture-sensitive[3].
CDI Coupling 2-Nitroaniline, CarbonyldiimidazoleDMF (80 °C - 100 °C)12 - 24 hours50 - 65%Safer reagents / Lower yield due to extreme amine deactivation[4].

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes the triphosgene route, optimized for high yield (85%) and self-validation at each critical step[2].

Materials Required:
  • 2-Nitroaniline (2.0 equivalents)

  • Triphosgene (0.35 equivalents)

  • Triethylamine (TEA) (3.0 equivalents, distilled over CaH 2​ )

  • Anhydrous Tetrahydrofuran (THF) (Karl Fischer titration < 50 ppm H 2​ O)

Step-by-Step Workflow:

Step 1: System Preparation & Dehydration

  • Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Purge the system with Argon. Validation: Ensure the argon exhaust is routed through a 1M NaOH base trap to neutralize any escaped phosgene gas.

Step 2: Isocyanate Generation (0 °C)

  • Dissolve 2-nitroaniline (10 mmol, 1.38 g) and TEA (15 mmol, 2.1 mL) in 20 mL of anhydrous THF. Cool the mixture to 0 °C in an ice bath.

  • In a separate dry vial, dissolve triphosgene (1.75 mmol, 0.52 g) in 5 mL of anhydrous THF.

  • Add the triphosgene solution dropwise over 15 minutes to the amine solution.

  • In-Process Control (IPC) 1: Stir at room temperature for 30 minutes. Run a TLC (Hexane:EtOAc 3:1). The 2-nitroaniline spot should be significantly diminished, indicating successful conversion to 2-nitrophenyl isocyanate.

Step 3: Urea Condensation (Reflux)

  • Heat the reaction mixture to reflux (approx. 65 °C) for 5 hours.

  • In-Process Control (IPC) 2: As the reaction progresses, the highly insoluble 1,3-bis(2-nitrophenyl)urea will begin to precipitate out of the THF solution as a light yellow solid. The formation of this precipitate is a visual confirmation of the second nucleophilic attack.

Step 4: Quenching and Purification

  • Cool the reaction to room temperature and slowly add 30 mL of ice-cold distilled water to quench any residual phosgene/isocyanate and fully precipitate the product.

  • Filter the light yellow solid under a vacuum.

  • Chemical Validation (Washing): Wash the filter cake sequentially with:

    • 20 mL of hot water (removes TEA-HCl).

    • 20 mL of 1M HCl (protonates and removes unreacted 2-nitroaniline).

    • 10 mL of cold ethanol (removes organic trace impurities).

Step 5: Final Characterization

  • Dry the solid under a high vacuum at 50 °C for 12 hours.

  • Final Validation: Record the melting point. The pure 1,3-bis(2-nitrophenyl)urea should exhibit a sharp melting point at 225.4–226.1 °C [2]. Confirm structure via 1 H-NMR (DMSO- d6​ , ~10.06 ppm for the urea NH protons).

References

  • A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine. Journal of Chemical Research, SAGE Publications Inc. (2013).[Link]

  • Syntheses and Characterisations of Derivatives of Ethyl Centralite. Defense Technical Information Center (DTIC) (1985). [Link]

  • A decade review of triphosgene and its applications in organic reactions. National Institutes of Health (PMC). [Link]

  • Synthesis of symmetrical urea derivatives. Reaction condition: R−NH2... ResearchGate.[Link]

Sources

Optimization

Troubleshooting low solubility of 1,3-bis(2-nitrophenyl)urea in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of drug development and structural biology.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of drug development and structural biology. One of the most notorious challenges in working with urea-based pharmacophores—specifically 1,3-bis(2-nitrophenyl)urea—is their recalcitrant insolubility in standard organic solvents.

To solve this, we cannot simply rely on trial and error. We must understand the thermodynamic and intermolecular forces governing the solid state of these molecules. This guide provides the mechanistic causality behind the insolubility of nitro-substituted diarylureas, a self-validating protocol to quantify your solubility limits, and the exact workflows required to force these molecules into solution.

Part 1: Causality & Mechanistic Troubleshooting (FAQ)

Q: Why is 1,3-bis(2-nitrophenyl)urea practically insoluble in standard organic solvents like dichloromethane (DCM) or methanol? A: The insolubility is driven by the extreme thermodynamic stability of its crystal lattice. In planar diarylureas, the strongest hydrogen bond acceptor is the nitro group, which interacts with the highly polarized urea N-H donors to form a rigid, repeating "urea tape synthon"[1]. This intermolecular network is so robust that standard solvents cannot provide enough solvation energy to break the lattice. In fact, many nitro-substituted diarylureas are completely insoluble in methanol-d4 at the concentrations required to record routine 13C NMR spectra[1].

Q: Which solvents are recommended for preparing high-concentration stock solutions for biological or analytical assays? A: You must use highly polar aprotic solvents, specifically Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). The causality here relies on competitive hydrogen bonding. The oxygen atoms in DMSO and DMF possess superior hydrogen bond acceptor strength compared to the internal urea carbonyl or the nitro oxygen atoms[1]. By overwhelming the solute-solute interactions with solute-solvent interactions, these solvents effectively dismantle the crystal lattice and stabilize the monomeric form in solution.

Q: How does the structural design of diarylureas impact their solubility in biological assays? A: The diarylurea motif is a prominent pharmacophore, especially in type II kinase inhibitors (e.g., sorafenib) due to its near-perfect binding affinity with kinase active sites[2]. However, their planar, rigid structure often leads to poor pharmacokinetic properties due to severe solubility issues[3]. The nature of the substituents on the urea nitrogen dictates self-association properties; modifying these structures (e.g., adding bulky aliphatic moieties) can force an "out-trans" conformation that prevents supramolecular polymerization, thereby increasing solubility in nonpolar environments[3].

Part 2: Quantitative Solubility Profiles

To assist in your solvent selection, the table below summarizes the theoretical and observed solubility behaviors of highly crystalline nitro-diarylureas across common laboratory solvents.

SolventDielectric Constant (ε)H-Bond Acceptor ActivityEstimated Solubility Limit (mg/mL)Application Suitability
Dichloromethane (DCM) 8.9Low< 0.1Unsuitable for stock solutions
Methanol (MeOH) 32.7Moderate< 1.0Unsuitable for NMR or Assays
Dimethylformamide (DMF) 36.7High15.0 - 25.0Optimal for chemical synthesis
Dimethyl Sulfoxide (DMSO) 46.7Very High30.0 - 50.0Optimal for biological assays

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your solubility data, you cannot rely on simple visual dissolution. The following methodology utilizes an internal feedback loop to validate that thermodynamic equilibrium has been reached and that the solid state has not degraded.

Protocol: Thermodynamic Solubility Determination via HPLC-UV
  • Saturated Phase Preparation: Add an excess of solid 1,3-bis(2-nitrophenyl)urea (e.g., 100 mg) to 1 mL of the target solvent (e.g., DMSO) in a sealed glass vial.

    • Causality Check: The persistent presence of a solid pellet guarantees the solution is fully saturated, establishing the maximum thermodynamic limit rather than a kinetic state.

  • Thermal Equilibration: Incubate the suspension at 25°C with constant orbital shaking (400 RPM).

  • Temporal Validation (The Self-Validating Step): Withdraw 10 µL aliquots of the suspension at exactly 24 hours and 48 hours.

    • Validation Logic: If the quantified concentration at 48 hours matches the 24-hour timepoint within a <5% margin of error, thermodynamic equilibrium is confirmed. If the concentration increases, the system has not reached equilibrium; extend the incubation to 72 hours.

  • Phase Separation: Centrifuge the withdrawn aliquots at 15,000 x g for 15 minutes to pellet all undissolved solid. Carefully extract the supernatant.

  • Chromatographic Quantification: Dilute the supernatant 1:100 in a compatible mobile phase (e.g., Acetonitrile/Water) and quantify the concentration via HPLC-UV against a pre-validated standard curve.

  • Solid-State Integrity Check: Recover the remaining solid pellet from the original vial, dry it under vacuum, and analyze it via X-ray Powder Diffraction (XRPD).

    • Validation Logic: This confirms the undissolved solid has not converted into a different polymorph or formed a solvent-complex (solvate) during equilibration, which would invalidate the specific solubility measurement.

Part 4: Visualizing the Troubleshooting Logic

Below are the logical and mechanistic workflows required to successfully troubleshoot the dissolution of recalcitrant diarylureas.

TroubleshootingWorkflow Start 1,3-bis(2-nitrophenyl)urea Insoluble in Target Solvent CheckSolvent Is solvent highly polar aprotic? Start->CheckSolvent SwitchSolvent Switch to DMSO or DMF (Strong H-bond acceptors) CheckSolvent->SwitchSolvent No ApplyHeat Apply Heat (50°C) & Sonication CheckSolvent->ApplyHeat Yes SwitchSolvent->ApplyHeat CheckDissolution Is it fully dissolved? ApplyHeat->CheckDissolution AddCosolvent Add chaotropic salt (e.g., LiCl in DMAc) CheckDissolution->AddCosolvent No Success Success: Solubilized State (Ready for Assay) CheckDissolution->Success Yes AddCosolvent->Success

Workflow for troubleshooting diarylurea solubility via H-bond disruption.

MechanisticPathway Crystal Solid State Lattice (Urea Tape Synthon) Solvent Addition of DMSO/DMF (Strong O-Acceptors) Crystal->Solvent Heat/Sonication Disruption Competitive H-Bonding (Solvent replaces Nitro) Solvent->Disruption Solvation Solvated Monomer (Urea-Solvent Complex) Disruption->Solvation

Mechanistic pathway of crystal lattice disruption by polar aprotic solvents.

References

  • Title: Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon Source: ACS Publications URL: [Link]

  • Title: Diarylureas | Encyclopedia MDPI Source: Encyclopedia MDPI URL: [Link]

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: PMC - NIH URL: [Link]

Sources

Troubleshooting

Best purification and recrystallization methods for 1,3-bis(2-nitrophenyl)urea

Technical Support Center: Purification of 1,3-bis(2-nitrophenyl)urea From the Desk of the Senior Application Scientist Welcome to the dedicated technical support guide for the purification and recrystallization of 1,3-bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 1,3-bis(2-nitrophenyl)urea

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the purification and recrystallization of 1,3-bis(2-nitrophenyl)urea. This resource is designed for researchers, medicinal chemists, and materials scientists who require this molecule in high purity for their work. The presence of two nitro groups and the urea linkage presents specific challenges and opportunities in purification. This guide synthesizes established chemical principles with practical, field-tested advice to help you navigate these challenges effectively. We will move beyond simple procedural lists to explain the underlying chemistry, empowering you to troubleshoot and adapt these methods for optimal results in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of 1,3-bis(2-nitrophenyl)urea?

The impurity profile is largely dependent on the synthetic route. A common synthesis involves the reaction of 2-nitroaniline with a phosgene equivalent.[1][2] Therefore, the most probable impurities include unreacted 2-nitroaniline, mono-substituted intermediates (e.g., 2-nitrophenyl carbamate), and potential side-products from the self-condensation of starting materials.

Q2: Which solvent is the best starting point for recrystallization?

For substituted nitrophenyl ureas, polar protic solvents are often a good choice.[3] Based on procedures for analogous compounds, ethanol or a mixture of ethanol and acetone are excellent starting points for solubility screening.[1][4] The goal is to find a solvent that fully dissolves the compound at its boiling point but affords low solubility at room temperature or below.[3][5]

Q3: My purified product is still yellow. Is this normal?

Yes, 1,3-bis(2-nitrophenyl)urea is expected to be a yellow solid, a characteristic attributed to the nitrophenyl chromophores.[4] However, a dull or brownish hue may indicate the presence of colored impurities. The goal of purification is to obtain a bright, uniformly colored crystalline solid.

Q4: How do I definitively assess the purity of my final product?

While a sharp melting point is a good indicator of purity, the gold standard for quantitative analysis of non-volatile organic compounds is High-Performance Liquid Chromatography (HPLC) .[6] A reverse-phase method can effectively separate the target compound from closely related impurities. For structural confirmation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[6][7]

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Q: My compound precipitates as a persistent oil instead of crystals. What's happening and how do I fix it?

A: This phenomenon, known as "oiling out," is a common frustration in recrystallization. It typically occurs for one of three reasons:

  • Rapid Cooling: If the solution is cooled too quickly (e.g., by immediately placing it in an ice bath), the compound's solubility drops so fast that molecules don't have time to arrange into an ordered crystal lattice, resulting in an amorphous oil.

  • High Solute Concentration: An overly saturated solution can also lead to oiling out.

  • Incongruent Melting Point and Solvent Boiling Point: If the boiling point of the solvent is significantly lower than the melting point of the solute, the compound may "melt" in the hot solution before it truly dissolves, leading to oil formation upon cooling.[3]

Solutions:

  • Slow Down the Cooling: Re-heat the solution to redissolve the oil. If necessary, add a small amount of additional hot solvent. Allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels. Only after it has reached room temperature should you consider further cooling in an ice bath.[3]

  • Change Solvents: Consider a solvent with a higher boiling point or use a solvent mixture.

  • Induce Crystallization: Scratch the inside of the flask at the air-liquid interface with a glass rod. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.[3]

Q: After cooling, no crystals have formed. What should I do?

A: This indicates that the solution is not yet supersaturated at the lower temperature. There are several ways to induce crystallization:

  • Seeding: If you have a small crystal of pure 1,3-bis(2-nitrophenyl)urea, add it to the solution. This "seed" crystal provides a template for further crystal growth.[3]

  • Scratching: As mentioned above, scratching the inner surface of the flask can initiate nucleation.[3]

  • Increase Concentration: If you suspect too much solvent was used, gently heat the solution and evaporate some of the solvent under a stream of nitrogen or by using a rotary evaporator. Once the volume is reduced, attempt to cool it again.[3]

  • Introduce an "Anti-Solvent": If your compound is dissolved in a good solvent (like DMF), you can slowly add a miscible "anti-solvent" in which your compound is insoluble (like water). Add the anti-solvent dropwise until the solution becomes persistently cloudy, then add a drop or two of the good solvent to clarify it before allowing it to cool slowly.[8][9]

Q: My final crystals have a low yield. How can I improve recovery?

A: Low recovery is often a trade-off for high purity. However, significant product loss can be minimized.

  • Minimize Solvent Volume: The most common cause of low yield is using an excessive amount of solvent. Use just enough boiling solvent to fully dissolve the crude product. It is always better to add solvent in small portions.

  • Ensure Thorough Cooling: Allow the flask to cool in an ice-water bath for at least 15-20 minutes after it has reached room temperature to maximize precipitation.

  • Wash Wisely: When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.[3]

  • Check the Mother Liquor: To see if a significant amount of product remains dissolved, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop will likely be less pure than the first.

Data & Protocols

Solvent Selection Guide

The choice of solvent is the most critical parameter in recrystallization.[5] The ideal solvent will exhibit high solubility for 1,3-bis(2-nitrophenyl)urea at high temperatures and low solubility at low temperatures.

SolventSolubility (Cold)Solubility (Hot)Suitability & Comments
Ethanol LowHighRecommended. Good starting point for single-solvent recrystallization.[3][4]
Methanol LowHighRecommended. Similar to ethanol, good candidate.[2][3]
Acetone ModerateHighMay be too soluble. Best used as a co-solvent with ethanol or water.[4]
Water Very LowLowUnlikely to be a good single solvent due to poor solubility even when hot.[3]
DMF / DMSO HighVery HighNot for single-solvent use. These solvents are often too effective, preventing crystallization upon cooling.[4] Excellent for dissolving the compound for a multi-solvent system with water as the anti-solvent.
Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol

  • Dissolution: Place the crude 1,3-bis(2-nitrophenyl)urea in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate with stirring. Continue adding ethanol in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-warm a filter funnel and filter paper with hot ethanol and quickly filter the boiling solution into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.[3]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[9]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold 95% ethanol to remove any residual soluble impurities.[3]

  • Drying: Allow the crystals to air dry on the filter paper for a few minutes before transferring them to a watch glass to dry completely, preferably in a vacuum oven at a moderate temperature.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This protocol is adapted from a validated method for a structurally similar compound, bis(2-nitrophenyl)amine, and serves as an excellent starting point.[6]

  • Sample Preparation: Accurately weigh ~5 mg of your purified solid. Dissolve it in 5 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute this stock solution with the mobile phase to a working concentration of approximately 50 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.[6]

  • Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
(Based on conditions for a similar compound[6])
  • Data Analysis: Purity is calculated by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram.[6]

Visualized Workflows

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Insoluble Insoluble Impurities Present? Dissolve->Insoluble HotFilter Hot Filtration Insoluble->HotFilter Yes Cool Cool Slowly to Room Temperature Insoluble->Cool No HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Collect Collect Crystals (Vacuum Filtration) IceBath->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: Standard workflow for purification by recrystallization.

Troubleshooting_Logic cluster_no_xtal cluster_xtal_formed Start Hot Saturated Solution is Cooled Q1 Product Precipitates? Start->Q1 Action1 Induce Crystallization: - Scratch Flask - Seed with Pure Crystal - Evaporate Solvent Q1->Action1 No Q2 Formed Solid is Crystalline? Q1->Q2 Yes Action2 Oiled Out: - Reheat & Add Solvent - Cool Slower - Change Solvent Q2->Action2 No (Oil) End Proceed to Collection & Washing Q2->End Yes (Crystals)

Caption: Decision tree for troubleshooting common crystallization problems.

References

  • Urea Crystallization - Medium. (2017, December 27). Medium. Available from: [Link]

  • How To Solve The Problem Of Urea Crystallization. (2021, December 30). DAYUN AUTO. Available from: [Link]

  • Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. (2008). Molecules, 13(5), 1049-1056. Available from: [Link]

  • Impurity Analysis and Profiling Services. (n.d.). Emery Pharma. Available from: [Link]

  • Technique Series: Recrystallization (urea as an example). (2016, January 31). Glasp. Available from: [Link]

  • WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds. (n.d.). Google Patents.
  • Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. (2017, December 2). Molecules. Available from: [Link]

  • Technique Series: Recrystallization (urea as an example). (2016, January 31). YouTube. Available from: [Link]

  • US2892870A - Process for purifying and crystallizing urea. (n.d.). Google Patents.
  • How to effectively avoid urea crystallization. (2019, February 20). Shiyan Yunlihong Industrial & Trade Co., Ltd. Available from: [Link]

  • Urea, phenyl-, and. (n.d.). Organic Syntheses Procedure. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. Available from: [Link]

  • Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. (2025, October 15). ResearchGate. Available from: [Link]

  • Validating CE Methods for Pharmaceutical Analysis. (2014, August 22). LCGC. Available from: [Link]

  • Decomposition of Urea and Guanidine Nitrate. (n.d.). OSTI.GOV. Available from: [Link]

  • Recrystallization-1.pdf. (n.d.). University of Rochester. Available from: [Link]

  • 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea. (2010, February 27). Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

Sources

Optimization

Removing unreacted 2-nitroaniline from 1,3-bis(2-nitrophenyl)urea crude product

Welcome to the Technical Support Center for Diaryl Urea Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address a ubiquitous challenge in urea synthesis: the removal of unreact...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Diaryl Urea Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address a ubiquitous challenge in urea synthesis: the removal of unreacted 2-nitroaniline from the crude 1,3-bis(2-nitrophenyl)urea product.

This guide bypasses generic advice to focus on the specific physicochemical mechanics of these molecules, providing you with self-validating protocols to ensure >99% purity in your drug development workflows.

Physicochemical Rationale & Quantitative Data

To effectively separate a product from its starting material, we must exploit their divergent physicochemical properties. The separation strategy relies on the fact that diaryl ureas form extensive intermolecular hydrogen-bonding networks (via dual N-H donors and a carbonyl oxygen acceptor), creating a rigid crystal lattice with high lattice energy. Conversely, 2-nitroaniline relies on intramolecular hydrogen bonding, leaving it highly soluble in standard organic solvents.

Table 1: Comparative Physicochemical Properties

Physicochemical Property2-Nitroaniline (Impurity)1,3-bis(2-nitrophenyl)urea (Product)
Molecular Weight 138.12 g/mol 302.24 g/mol
Melting Point 71.5 °C225.4–226.1 °C
pKa (Conjugate Acid) -0.26N/A (Neutral)
Solubility (DCM/Chloroform) Very SolubleInsoluble
Solubility (Ethanol) SolublePoorly Soluble
Solubility (Water) 1.1 g/L (20 °C)Insoluble
Visual Appearance Orange-red needlesLight yellow / White solid

Purification Workflow

Workflow Crude Crude 1,3-bis(2-nitrophenyl)urea (Contains 2-Nitroaniline) Assess Assess Impurity Load (HPLC/TLC) Crude->Assess Decision Impurity Level? Assess->Decision Low < 15% 2-Nitroaniline Decision->Low Low High > 15% 2-Nitroaniline Decision->High High Trituration Protocol A: Selective Trituration (DCM or Ethanol Wash) Low->Trituration Recryst Protocol B: Recrystallization (Hot DMF/Water) High->Recryst Pure Pure 1,3-bis(2-nitrophenyl)urea (>99% Purity) Trituration->Pure Recryst->Pure

Decision matrix for the purification of 1,3-bis(2-nitrophenyl)urea based on impurity load.

Troubleshooting & FAQs

Q1: Why does 2-nitroaniline persist in my product even after a standard aqueous acidic workup (e.g., 1M HCl washes)? A: This is a classic failure point driven by electronic effects. While standard aliphatic or unhindered aromatic amines are easily protonated and extracted into the aqueous layer as salts, 2-nitroaniline is exceptionally non-basic. The ortho-nitro group exerts strong electron-withdrawing inductive (-I) and resonance (-R) effects. Furthermore, intramolecular hydrogen bonding between the nitro oxygen and the amine protons stabilizes the free base. This drops the pKa of its conjugate acid to approximately -0.26 . Dilute aqueous acids (like 1M HCl) are insufficiently acidic to protonate 2-nitroaniline, causing it to remain in the organic phase with your product.

Q2: Can I use column chromatography to separate the unreacted starting material? A: It is highly discouraged for scalability and yield. 1,3-bis(2-nitrophenyl)urea is notoriously insoluble in standard chromatography eluents (like hexanes/ethyl acetate or DCM). If forced onto a silica column, the urea will streak heavily due to strong hydrogen-bonding interactions with the stationary phase, leading to poor recovery and massive solvent consumption. Solvent-based trituration or recrystallization is the scientifically sound approach.

Q3: My urea product is co-precipitating with the starting material during the reaction. How do I separate them? A: Because 2-nitroaniline exhibits high solubility in common organic solvents like dichloromethane (DCM) and ethanol , while the urea does not, you can selectively dissolve the impurity. If the contamination is light (<15%), a simple cold trituration (Protocol A) will selectively leach the 2-nitroaniline out of the solid matrix. If contamination is heavy, the urea lattice may trap the impurity, requiring a complete dissolution and recrystallization from a highly polar aprotic solvent (Protocol B).

Validated Experimental Protocols

Protocol A: Selective Trituration (For <15% Impurity)

Causality: Trituration exploits the vast solubility differential between the monomeric starting material and the polymeric-like hydrogen-bonded urea network.

  • Transfer: Place the crude solid into a fritted glass filter funnel or a Buchner funnel equipped with filter paper.

  • Suspend: Add cold dichloromethane (DCM) or cold ethanol (approximately 5–10 mL per gram of crude product).

  • Agitate: Gently stir the slurry with a glass rod for 15–20 minutes at room temperature. Note: Do not heat the solvent, as this may slightly increase the solubility of the urea, reducing your yield.

  • Filter: Apply vacuum to pull the solvent through the filter. The bright orange/yellow 2-nitroaniline will elute with the filtrate.

  • Wash: Wash the filter cake with one additional portion of cold solvent (3–5 mL/g) until the filtrate runs clear.

  • Dry: Dry the isolated solid under high vacuum at 50 °C to a constant weight.

  • Validation Check: Spot the filtrate on a TLC plate (Eluent: 3:1 Hexanes/EtOAc). If the bright yellow spot of 2-nitroaniline (Rf ~0.4) is absent in the final wash, the trituration is complete.

Protocol B: Recrystallization (For >15% Impurity or Trapped Contaminants)

Causality: When impurities are trapped within the crude crystal lattice, the solid must be completely dissolved. Diaryl ureas require highly polar aprotic solvents (like DMF) to disrupt their strong intermolecular hydrogen bonds.

  • Dissolution: Place the crude solid in a round-bottom flask. Add a minimum volume of hot N,N-dimethylformamide (DMF) at 80–90 °C until the solid is completely dissolved.

  • Precipitation: Slowly add warm distilled water dropwise to the hot DMF solution while stirring vigorously. Stop adding water the moment the solution becomes slightly cloudy (reaching the cloud point).

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature to promote the growth of large, pure crystals.

  • Maturation: Transfer the flask to an ice bath for 1 hour to maximize the thermodynamic precipitation of the urea.

  • Isolation: Filter the resulting crystals under vacuum.

  • Wash: Wash the crystals sequentially with cold water (to remove DMF) and a minimal amount of cold ethanol (to clear any trace surface 2-nitroaniline).

  • Validation Check: Measure the melting point of the dried solid. Pure 1,3-bis(2-nitrophenyl)urea exhibits a sharp melting point at 225.4–226.1 °C . A depressed or broad melting point indicates residual DMF or 2-nitroaniline, necessitating an extended drying time or a second recrystallization.

References

  • Title: 2-Nitroaniline | C6H6N2O2 | CID 6946 Source: PubChem URL:[Link]

  • Title: A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine Source: ResearchGate URL:[Link]

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 1,3-Bis(2-nitrophenyl)urea

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience unexplained yield losses or batch inconsistencies when w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who experience unexplained yield losses or batch inconsistencies when working with substituted diarylureas. This guide is designed to move beyond basic handling instructions, providing you with the mechanistic causality behind the thermal degradation of 1,3-bis(2-nitrophenyl)urea and the self-validating protocols required to secure your supply chain.

Mechanistic Overview: The Causality of Degradation

To effectively prevent degradation, we must first understand the thermodynamic and kinetic forces at play. 1,3-Bis(2-nitrophenyl)urea is particularly susceptible to degradation due to the strongly electron-withdrawing nature of its ortho-nitro groups. These groups pull electron density away from the urea nitrogen atoms, significantly weakening the central C–N bonds.

When subjected to thermal stress (even prolonged exposure to ambient room temperatures), the molecule undergoes an endothermic thermal cleavage, reverting into its constituent monomers: 2-nitrophenyl isocyanate and 2-nitroaniline Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates[1].

While this initial cleavage is an equilibrium process, the introduction of atmospheric moisture acts as an irreversible sink. The highly reactive isocyanate intermediate rapidly hydrolyzes to form a transient carbamic acid, which immediately decarboxylates to yield a second equivalent of 2-nitroaniline and carbon dioxide Polyurethane Recycling: Conversion of Carbamates[2]. This secondary reaction violates Le Chatelier's principle for the reversible urea formation, permanently driving the degradation forward. Furthermore, the presence of electron-withdrawing substituents on the aromatic ring lowers the activation energy for this decomposition pathway The thermal decomposition of t-alkyl N-arylcarbamates[3].

Pathway Urea 1,3-bis(2-nitrophenyl)urea (Intact Compound) Cleavage Urea Bond Cleavage Urea->Cleavage Induced by Heat Thermal Stress (> Room Temp) Heat->Cleavage Isocyanate 2-Nitrophenyl Isocyanate (Reactive Intermediate) Cleavage->Isocyanate Amine 2-Nitroaniline (Stable Degradant) Cleavage->Amine Hydrolysis Hydrolysis Isocyanate->Hydrolysis Moisture Moisture (H2O) Moisture->Hydrolysis MoreAmine 2-Nitroaniline + CO2 (Equilibrium Shift) Hydrolysis->MoreAmine

Thermal degradation pathway of 1,3-bis(2-nitrophenyl)urea and moisture-driven equilibrium shift.

Frequently Asked Questions (FAQs)

Q: Why did my batch of 1,3-bis(2-nitrophenyl)urea turn deep yellow/orange during room temperature storage? A: Intact 1,3-bis(2-nitrophenyl)urea is typically a pale yellow solid. The deepening of color to a bright orange or deep yellow is a direct visual indicator of thermal cleavage. It signals the accumulation of 2-nitroaniline, a highly conjugated aromatic amine. If you observe this color shift, the batch must be re-purified before use in sensitive biological or synthetic assays.

Q: Can I store the compound in a standard 4°C laboratory refrigerator to prevent this? A: While 4°C slows the kinetics of thermal cleavage, standard refrigerators are highly humid environments. If the storage container is not hermetically sealed, moisture ingress will trigger the isocyanate hydrolysis cascade described above. We mandate -20°C storage under an inert argon atmosphere to arrest both thermal and hydrolytic degradation vectors.

Q: My downstream urea-coupling reaction is failing, but my starting material looks fine. What is happening? A: Trace degradation can poison downstream catalysis. Even a 2% contamination of 2-nitroaniline can act as a competitive nucleophile, while trace isocyanates can cross-react with your reagents. Always perform a stability-indicating HPLC assay before utilizing older batches.

Storage Best Practices & Quantitative Data

To maximize the shelf life of your inventory, environmental control is non-negotiable. Below is a quantitative summary of how storage parameters dictate the stability of diarylureas.

Storage ConditionTemperatureAtmosphereEstimated Shelf LifePrimary Degradation Risk
Optimal -20°CArgon / Nitrogen> 24 monthsNegligible
Acceptable 4°CDesiccated Air6 - 12 monthsSlow thermolysis
Suboptimal 25°CAmbient Air< 3 monthsThermolysis + Hydrolysis
High Risk > 40°CHigh Humidity< 1 weekRapid cleavage to aniline

Troubleshooting & Remediation Workflow

When degradation is suspected, follow this logic tree to assess and remediate your material.

Workflow Start Suspected Degradation (Color change / Poor yield) HPLC Run Stability-Indicating HPLC Assay Start->HPLC Decision Purity > 98%? HPLC->Decision Proceed Proceed with Experiment Decision->Proceed Yes Degraded Purity < 98% (Isocyanate/Amine peaks) Decision->Degraded No Recrystallize Recrystallize from THF/Hexane Degraded->Recrystallize Storage Store at -20°C under Argon Recrystallize->Storage Storage->HPLC Re-test

Troubleshooting and remediation workflow for degraded 1,3-bis(2-nitrophenyl)urea batches.

Self-Validating Experimental Protocol: Remediation & Purity Verification

If your batch has degraded, do not discard it. Use the following causality-driven protocol to isolate the intact urea and validate its purity. This protocol is designed as a self-validating system: the analytical step at the end proves the efficacy of the physical chemistry applied in the preceding steps.

Step 1: Controlled Dissolution

  • Action: Suspend the degraded solid mixture in a minimal volume of anhydrous tetrahydrofuran (THF) and gently warm to 40°C until dissolved.

  • Causality: THF is a polar aprotic solvent. Unlike alcohols (e.g., methanol or ethanol), THF will not act as a nucleophile. If an alcohol were used, it would rapidly react with any trace 2-nitrophenyl isocyanate present in the degraded mixture to form an inseparable carbamate impurity.

Step 2: Anti-Solvent Precipitation

  • Action: Remove the solution from heat and add cold, anhydrous hexanes (-20°C) dropwise while stirring vigorously until the solution becomes turbid. Allow it to crystallize at 4°C for 2 hours.

  • Causality: Hexanes drastically reduce the dielectric constant of the solvent system. The highly polar, hydrogen-bonding urea network will rapidly crystallize out of solution, while the significantly less polar 2-nitroaniline degradant remains dissolved in the THF/hexane supernatant.

Step 3: Inert Filtration

  • Action: Filter the precipitate rapidly over a Büchner funnel under a continuous, gentle blanket of argon gas. Wash with cold hexanes.

  • Causality: Cold crystals will immediately condense atmospheric moisture if exposed to ambient air. Introducing water at this stage embeds moisture into the crystal lattice, which will trigger the hydrolysis cascade during subsequent storage. Argon displaces this moisture.

Step 4: Stability-Indicating HPLC Assay (Validation)

  • Action: Dissolve a 1 mg sample of the dried crystals in anhydrous acetonitrile. Inject onto an HPLC utilizing a C18 column, a Water/Acetonitrile gradient, and UV detection at 254 nm.

  • Causality: Acetonitrile prevents solvolysis during the analytical run. This step validates the entire protocol: if the recrystallization was successful, the chromatogram will display a single, sharp peak (>98% AUC) for the intact urea, with the complete absence of the earlier-eluting 2-nitroaniline peak.

References

  • Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates Source: MDPI, Polymers URL:[Link]

  • The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents Source: Canadian Journal of Chemistry URL:[Link]

  • Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance Source: PubMed Central (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Resolving 1H-NMR Overlaps in 1,3-bis(2-nitrophenyl)urea

Welcome to the Advanced NMR Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals encountering spectral ambiguities when analyzing 1,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals encountering spectral ambiguities when analyzing 1,3-bis(2-nitrophenyl)urea. Symmetrical diaryl ureas with bulky ortho-substituents frequently present complex NMR challenges, primarily manifesting as overlapping, broadened, or unexpectedly duplicated peaks in the aromatic and heteroatom regions.

Diagnostic Dashboard: Expected vs. Problematic Data

Before troubleshooting, establish a baseline. The table below summarizes the quantitative expected chemical shifts for 1,3-bis(2-nitrophenyl)urea in DMSO- d6​ [1] and correlates them with common spectral anomalies.

Proton EnvironmentExpected Shift (DMSO- d6​ )MultiplicityIntegrationCommon Spectral Issue
Urea NH ~10.06 ppmSinglet (s)2HSevere broadening or duplication
Ar-H (ortho to NO 2​ ) ~8.04 ppmDoublet of doublets (dd)2HOverlap with other Ar-H signals
Ar-H (ortho to NH) ~7.96 ppmDoublet of doublets (dd)2HOverlap with other Ar-H signals
Ar-H (meta/para) 7.20 - 7.80 ppmMultiplets (m)4HComplex multiplet congestion

Troubleshooting Workflows: Causality & Solutions

As an Application Scientist, it is critical to understand why a spectrum fails before attempting to fix it. Spectral overlap in this molecule stems from two distinct physical phenomena: conformational exchange and incidental equivalence.

Issue A: Broadened or Duplicated Peaks (The Rotamer Problem)

Symptom: The 1H-NMR spectrum at 298 K shows broad humps instead of sharp multiplets, or it displays more than the expected four distinct aromatic proton environments. Causality: 1,3-bis(2-nitrophenyl)urea possesses severe steric bulk due to the ortho-nitro groups. This sterically restricts rotation around the C(aryl)-N(urea) bonds. Furthermore, the urea core has partial double-bond character, and the NH groups can form strong intramolecular hydrogen bonds with the nitro oxygens. This thermodynamic trap locks the molecule into multiple conformational isomers (rotamers) that exchange slowly on the NMR timescale, causing peak broadening or distinct duplicate peaks for each rotamer[2]. Solution: Overcome the rotational energy barrier using Variable Temperature (VT) NMR, or confirm the exchange network using 1D NOESY/EXSY.

Issue B: Severe Overlap of Sharp Aromatic Peaks

Symptom: Peaks in the 7.5 - 8.1 ppm region merge into an indecipherable multiplet, making integration and J -coupling extraction impossible. Causality: The strongly electron-withdrawing nitro group and the electron-donating urea nitrogen create competing shielding and deshielding zones across the aromatic ring. By sheer coincidence—known as incidental equivalence—protons from different spatial positions resonate at nearly identical Larmor frequencies[3]. Solution: Spread the magnetization into a second dimension using 2D Correlation Spectroscopy (COSY/HSQC) or alter the solvation sphere via Solvent Titration.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol below is designed as a self-validating system. A result is only considered true if it passes the built-in validation step.

Protocol 1: Variable Temperature (VT) NMR for Rotamer Coalescence

Purpose: To thermally accelerate rotamer interconversion until it exceeds the NMR timescale, yielding a time-averaged spectrum.

  • Sample Preparation: Dissolve 5–10 mg of 1,3-bis(2-nitrophenyl)urea in 0.6 mL of DMSO- d6​ . (DMSO is mandatory here; its high boiling point of 189 °C allows for significant heating without solvent boiling or pressure buildup in the NMR tube).

  • Baseline Acquisition: Acquire a standard 1D 1H-NMR at 298 K (25 °C).

  • Incremental Heating: Increase the probe temperature in 10 °C increments (e.g., 310 K, 320 K, 330 K, up to 370 K). Allow 5 minutes of thermal equilibration at each step before tuning, matching, shimming, and acquiring the spectrum.

  • Data Analysis: Monitor the broad/duplicated peaks. As thermal energy overcomes the rotational barrier, the peaks will coalesce into a single, sharp, time-averaged set of signals representing the symmetric molecule.

  • Validation Step (Critical): Cool the sample back to 298 K and re-acquire the spectrum. The spectrum must revert exactly to the baseline state. If new peaks appear or the baseline changes, thermal degradation has occurred, invalidating the high-temperature data.

Protocol 2: 1D NOESY/EXSY to Confirm Chemical Exchange

Purpose: To prove that duplicated peaks are rotamers and not chemical impurities, without subjecting the sample to heat[2].

  • Setup: Use a 1D gradient NOESY sequence (e.g., selnogp in Bruker TopSpin) with a mixing time ( d8​ ) optimized for chemical exchange (typically 300–500 ms).

  • Selective Irradiation: Selectively invert one of the duplicated peaks (e.g., the minor rotamer NH peak).

  • Acquisition & Phasing: Acquire the spectrum and phase the irradiated peak to be negative.

  • Validation Step (Critical): Examine the spectrum for exchange cross-peaks. If the corresponding duplicate peak appears with the same phase (negative) as the irradiated peak, it confirms the two protons are undergoing chemical exchange (they are rotamers). If it appears with the opposite phase (positive), it is a spatial NOE interaction, invalidating the rotamer hypothesis.

Protocol 3: 2D NMR (COSY/HSQC) for Incidental Equivalence

Purpose: To resolve sharp, overlapping aromatic multiplets[3].

  • Setup: Acquire standard gradient COSY and multiplicity-edited HSQC spectra.

  • Execution: Trace the spin system starting from the most deshielded proton (the doublet of doublets at ~8.04 ppm, ortho to the nitro group).

  • Validation Step (Critical): Cross-reference the homonuclear 1H-1H COSY correlations with the heteronuclear 1H-13C HSQC data. A valid structural assignment must satisfy both connectivity maps simultaneously. If an assigned proton lacks the expected carbon correlation, the assignment is false.

Mandatory Visualization: Troubleshooting Logic

NMR_Troubleshooting Start Acquire 1D 1H-NMR (Standard Conditions) CheckOverlap Are there overlapping or broad peaks? Start->CheckOverlap Broad Broad / Duplicated Peaks (Suspect Rotamers) CheckOverlap->Broad Yes (Broad) Sharp Sharp Overlapping Peaks (Incidental Equivalence) CheckOverlap->Sharp Yes (Sharp) Resolved Resolved Structural Assignment CheckOverlap->Resolved No VTNMR Run VT-NMR (Increase Temp to Coalesce) Broad->VTNMR EXSY 1D NOESY/EXSY (Confirm Chemical Exchange) Broad->EXSY TwoDNMR Run 2D NMR (COSY/HSQC) or Solvent Switch Sharp->TwoDNMR VTNMR->Resolved TwoDNMR->Resolved EXSY->Resolved

Logical workflow for diagnosing and resolving overlapping peaks in 1H-NMR spectra.

Frequently Asked Questions (FAQs)

Q: Why does my urea NH peak disappear entirely when I use CD 3​ OD as a solvent? A: The urea NH protons are highly labile. In protic deuterated solvents like Methanol- d4​ (CD 3​ OD) or Deuterium Oxide (D 2​ O), rapid deuterium exchange occurs (NH ND), rendering the protons invisible to 1H-NMR. Always use aprotic solvents like DMSO- d6​ or CDCl 3​ to observe urea NH protons.

Q: Can I just use a higher magnetic field (e.g., 800 MHz instead of 400 MHz) to resolve the rotamers? A: No. While a higher magnetic field increases chemical shift dispersion (in Hz) and is excellent for resolving incidental equivalence, it actually works against you for rotamers. A higher field widens the frequency difference ( Δν ) between the exchanging sites. Consequently, you will need an even higher temperature to reach the coalescence point.

Q: How do I separate the overlapping signals of the two aromatic rings from each other? A: You cannot, and you do not need to. Because 1,3-bis(2-nitrophenyl)urea is a symmetric molecule, the two aromatic rings are chemically and magnetically equivalent in the time-averaged state. You will only see one set of 4 aromatic protons (integrating to 2H each).

Sources

Troubleshooting

Optimizing crystallization conditions for 1,3-bis(2-nitrophenyl)urea single crystals

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific supramolecular challenges associated with 1,3-bis(2-nitrophenyl)urea.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific supramolecular challenges associated with 1,3-bis(2-nitrophenyl)urea.

Diaryl ureas are notorious for forming robust 1D hydrogen-bonded networks (α-tapes) that drive rapid, unidirectional crystal growth, often resulting in un-diffractable needles. Furthermore, the ortho-nitro substitution in 1,3-bis(2-nitrophenyl)urea introduces significant steric hindrance, forcing the maximum torsion angles between the urea core and the phenyl rings to deviate by approximately 40°[1]. This deviation from planarity complicates packing and increases the likelihood of twinning or solvent inclusion.

This guide provides field-proven methodologies, causality-driven troubleshooting, and validated protocols to help you isolate high-quality single crystals for X-ray diffraction (SCXRD).

I. Solvent Selection & Physicochemical Matrix

To successfully crystallize this compound, you must balance its solubility profile with its hydrogen-bonding dynamics. The nitro groups act as weak hydrogen bond acceptors, while the urea core provides strong N-H donors and a C=O acceptor.

Table 1: Solvent Selection Matrix for 1,3-bis(2-nitrophenyl)urea

Solvent CategoryRecommended SolventsRole in CrystallizationCausality & Interaction Mechanism
Primary (Good) DMF, DMSOSolubilizationDisrupts the robust urea-urea intermolecular hydrogen bonds by acting as strong H-bond acceptors.
Modulators Methanol, EthanolHabit ModificationCompetes for H-bonding at the fast-growing crystal faces, promoting lateral growth (thicker blocks).
Anti-Solvents Diethyl Ether, HexaneSupersaturationLowers solubility without participating in H-bonding. Induces controlled precipitation.

II. Validated Experimental Protocols

To achieve SCXRD-quality crystals, we rely on Vapor Diffusion . This method provides a highly controlled supersaturation trajectory, allowing the bulky ortho-nitro groups sufficient time to adopt their optimal ~40° torsion angle conformation within the crystal lattice[1].

Protocol: Anti-Solvent Vapor Diffusion

This protocol is a self-validating system: if precipitation occurs within the first 12 hours, your inner solution was too concentrated, and the protocol must be restarted with a 20% dilution.

Step 1: Saturated Solution Preparation

  • Weigh 10-15 mg of synthesized 1,3-bis(2-nitrophenyl)urea[2].

  • Dissolve in 1.0 mL of DMF in a 2-dram glass vial. Sonicate for 5 minutes to ensure complete dissolution.

  • Self-Validation: Inspect under a bright light. If any micro-particulates remain, add DMF in 100 µL increments until optically clear.

Step 2: Filtration (Critical Step)

  • Pass the solution through a 0.22 µm PTFE syringe filter into a clean 1-dram inner vial.

  • Causality: Dust particles act as heterogeneous nucleation sites, leading to polycrystalline clusters rather than single macroscopic crystals.

Step 3: Chamber Assembly

  • Place the 1-dram inner vial (uncapped) inside a larger 20 mL scintillation vial.

  • Carefully pipette 3.0 mL of the anti-solvent (Diethyl Ether) into the outer 20 mL vial, ensuring no splashing into the inner vial.

  • Seal the outer vial tightly with a Teflon-lined cap.

Step 4: Incubation and Harvesting

  • Store the chamber in a vibration-free environment at a constant 20°C.

  • Monitor daily. SCXRD-quality blocks typically form between days 5 and 14.

III. Troubleshooting & FAQs (Q&A)

Q1: My crystals are growing as extremely thin, hair-like needles that bend when touched. How do I get blocky crystals? A: This is the most common issue with diaryl ureas. The urea N-H···O=C hydrogen bonds form a 1D "tape" that grows much faster than the other crystallographic directions. Solution: Introduce a "capping agent." Add 10-20% Methanol or Ethanol to your primary DMF solution. The hydroxyl group of the alcohol will temporarily hydrogen-bond to the growing face of the urea tape, kinetically slowing down the longitudinal growth and allowing the lateral faces to catch up, yielding thicker, block-like crystals.

Q2: The X-ray facility rejected my crystals because they are "twinned." How do I prevent twinning? A: Twinning occurs when two separate crystals share some of the same crystal lattice points in a symmetrical manner, usually caused by rapid nucleation or thermal fluctuations. The bulky ortho-nitro groups make this compound particularly susceptible to packing errors during rapid assembly. Solution: Slow down the diffusion rate. Move your vapor diffusion setup to a 4°C refrigerator. The lower kinetic energy reduces the vapor pressure of the anti-solvent, drastically slowing the supersaturation rate and allowing the molecules to find their thermodynamic minimum. Validation: Before sending to the facility, view the crystals under a polarized light microscope. A single crystal will extinguish light uniformly when rotated; a twinned crystal will show patchy, segmented extinction.

Q3: The compound is "oiling out" (forming a gooey liquid layer) instead of forming solid crystals. What is happening? A: Oiling out (liquid-liquid phase separation) occurs when the supersaturation curve crosses the spinodal boundary before reaching the crystalline nucleation zone. This often happens if the anti-solvent is too miscible and diffuses too quickly. Solution: Change the anti-solvent to one with a lower vapor pressure (e.g., Toluene instead of Diethyl Ether), or lower the initial concentration of your 1,3-bis(2-nitrophenyl)urea solution by 30%.

Q4: I suspect my crystal has solvent molecules trapped inside. Is this normal? A: Yes. The ~40° torsion angle of the ortho-nitro groups forces the molecules into a non-planar conformation[1]. When these non-planar molecules pack together, they often leave intrinsic voids in the crystal lattice. Solvents like DMF or DMSO frequently occupy these voids to stabilize the structure. Solution: If the trapped solvent is highly disordered and ruins your X-ray refinement, try crystallizing from a smaller, more rigid solvent system, such as THF/Hexane, which may pack more predictably or be entirely excluded from the lattice.

IV. Crystallization Pathway & Logic Visualization

The following diagram illustrates the logical decision tree for optimizing the crystal habit of 1,3-bis(2-nitrophenyl)urea based on the troubleshooting principles discussed above.

CrystallizationLogic Start 1,3-bis(2-nitrophenyl)urea Purified Powder Dissolve Dissolve in DMF/DMSO (Primary Solvent) Start->Dissolve Observe Observe Initial Crystal Habit Dissolve->Observe Vapor Diffusion Needles Thin Needles (1D H-Bonding) Observe->Needles Twinned Twinned/Clustered (Fast Nucleation) Observe->Twinned Oiling Oiling Out (Phase Separation) Observe->Oiling Sol_Needles Add MeOH/EtOH (Capping Agent) Needles->Sol_Needles Sol_Twinned Lower Temp to 4°C (Slow Diffusion) Twinned->Sol_Twinned Sol_Oiling Dilute Solution & Change Anti-Solvent Oiling->Sol_Oiling Success SCXRD Quality Single Crystal Sol_Needles->Success Lateral Growth Sol_Twinned->Success Uniform Lattice Sol_Oiling->Success Solid Nucleation

Decision matrix for resolving common 1,3-bis(2-nitrophenyl)urea crystallization defects.

V. References

  • Kirby, S. Beyond standard resolution experimental structural studies of anion-receptor complexes. University of Southampton Research Repository ePrints Soton. Available at:[Link]

  • A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 1,3-bis(2-nitrophenyl)urea

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing persistent side reactions during the synthesis of symmetric diaryl ureas.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing persistent side reactions during the synthesis of symmetric diaryl ureas. The preparation of 1,3-bis(2-nitrophenyl)urea (also known as 2,2'-dinitrocarbanilide) is notoriously challenging. The ortho-nitro group exerts strong electron-withdrawing (-M, -I) and steric hindrance effects, severely dampening the nucleophilicity of 2-nitroaniline. This inherent sluggishness allows competing side reactions—such as biuret formation, isocyanate dimerization, and hydrolysis—to dominate if reaction parameters are not strictly controlled.

This guide provides a causality-driven workflow, self-validating protocols, and troubleshooting FAQs to ensure high-yield, high-purity synthesis.

Mechanistic Pathway & Side Reaction Profiling

Understanding the kinetic competition between the target pathway and side reactions is critical. The diagram below maps the primary synthetic route alongside the three most common failure modes encountered in the laboratory.

G N1 2-Nitroaniline (Nucleophile) N3 1,3-bis(2-nitrophenyl)urea (Target Product) N1->N3 Base Catalysis (Et3N) N2 2-Nitrophenyl Isocyanate (Electrophile) N2->N3 1:1 Stoichiometry N5 Isocyanate Dimers (Side Product) N2->N5 High Concentration N6 Hydrolysis to Amine (Side Product) N2->N6 H2O (Moisture) N4 Biuret Derivatives (Side Product) N3->N4 Excess Isocyanate + Heat

Reaction workflow and side-product pathways for 1,3-bis(2-nitrophenyl)urea synthesis.

Self-Validating Experimental Protocol: Anhydrous Coupling

To minimize side reactions, we utilize a direct coupling method with built-in validation checks. This protocol prioritizes stoichiometric control and base-catalyzed nucleophilic enhancement to achieve yields of 85–92% (1)[1].

Step 1: System Preparation & Moisture Exclusion

  • Action: Flame-dry a 250 mL two-neck round-bottom flask and purge with high-purity N₂. Add 50 mL of strictly anhydrous dichloromethane (DCM).

  • Causality: Ambient humidity (especially in regions like Japan during spring/summer) will rapidly hydrolyze the isocyanate into 2-nitroaniline and CO₂, skewing the stoichiometry and halting urea formation.

  • Validation Check: The solvent must remain perfectly clear. Any micro-turbidity indicates moisture contamination and premature hydrolysis.

Step 2: Nucleophile Activation

  • Action: Dissolve 2-nitroaniline (1.0 eq, 10 mmol) in the DCM. Add triethylamine (Et₃N) (1.1 eq, 11 mmol).

  • Causality: Et₃N removes acidic protons from the amine, significantly boosting its nucleophilic power and accelerating the formation of the isocyanate intermediate or the final urea (2)[2].

  • Validation Check: The solution should remain homogeneous. A color shift to deep yellow/orange is normal upon base addition.

Step 3: Electrophile Addition (Critical Step)

  • Action: Dissolve 2-nitrophenyl isocyanate (0.95 eq, 9.5 mmol) in 20 mL anhydrous DCM. Add this solution dropwise to the amine mixture at 0°C over 30 minutes.

  • Causality: Using a slight deficit of isocyanate prevents the product urea from undergoing secondary attacks (biuret formation). Dropwise addition keeps the steady-state concentration of isocyanate low, preventing base-catalyzed dimerization.

  • Validation Check: Monitor the internal temperature. A sudden exotherm indicates uncontrolled reaction kinetics, which correlates heavily with increased dimer formation.

Step 4: Maturation & Monitoring

  • Action: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation Check: Perform TLC (Hexane:EtOAc 3:1). The complete disappearance of the UV-active isocyanate spot confirms reaction completion. A heavy precipitate of the target urea will form in the flask.

Step 5: Isolation & Structural Verification

  • Action: Filter the precipitate under vacuum. Wash with cold DCM to remove unreacted 2-nitroaniline and Et₃N. Recrystallize the crude solid from boiling ethanol (3)[3].

  • Validation Check: The purified crystals must exhibit a sharp melting point. Literature values vary slightly by polymorph: the β-polymorph melts at 210.2–215.9 °C[3], while standard crystalline forms report 225.4–226.1 °C[1]. A severely depressed or broad melting point indicates biuret or dimer contamination.

Troubleshooting & FAQs

Q: Why am I seeing significant formation of biuret side products, and how can I prevent it? A: Biurets form when the nitrogen atoms of your newly synthesized 1,3-bis(2-nitrophenyl)urea act as nucleophiles and attack unreacted isocyanate. Causality: This secondary attack is driven by excess isocyanate and high thermal energy. Solution: Strictly limit your isocyanate to 0.95 equivalents relative to the amine. Avoid heating the reaction above room temperature; if sterics demand heat, do not exceed 60°C, and monitor the reaction continuously.

Q: My reaction stalls with high amounts of unreacted 2-nitroaniline. How do I push it to completion? A: The ortho-nitro group strongly withdraws electron density via resonance and inductive effects, rendering 2-nitroaniline a poor nucleophile. Causality: The activation energy barrier for the nucleophilic attack on the isocyanate carbon is too high under neutral conditions. Solution: You must use a non-nucleophilic base like triethylamine (Et₃N) to scavenge protons and enhance the reactive state of the amine (2)[2].

Q: What causes the formation of isocyanate dimers/trimers, and how is it detected? A: Isocyanates can self-condense into uretidinediones (dimers) or isocyanurates (trimers). Causality: This occurs when the isocyanate is present in high concentrations, particularly in the presence of basic catalysts (like the Et₃N used to activate your amine). Solution: Invert your addition order. Never add the amine to a bulk solution of isocyanate. Always keep the isocyanate concentration low by adding it dropwise into the amine/base solution.

Q: Can I synthesize the isocyanate in situ using triphosgene instead of purchasing it? A: Yes. You can react 2-nitroaniline with triphosgene in the presence of Et₃N to generate the isocyanate intermediate in situ[2]. However, triphosgene generates 3 moles of phosgene equivalent per mole of reagent. Warning: Miscalculating this ratio will lead to a massive excess of electrophile, virtually guaranteeing biuret formation. Ensure your triphosgene is weighed with extreme precision (0.33 eq relative to the desired isocyanate yield).

Quantitative Yield & Condition Analysis

The following table summarizes how different reaction parameters directly influence the yield and side-product profile of 1,3-bis(2-nitrophenyl)urea.

Reaction ConditionBase CatalystStoichiometry (Amine:Iso)Target Urea YieldPrimary Side ProductCausality / Mechanistic Observation
DCM, 0°C to RT Et₃N (1.1 eq)1.0 : 0.9585–92% None (Trace Amine)Slight isocyanate deficit and base catalysis heavily favor primary urea formation over secondary attacks.
Toluene, Reflux (110°C) None1.0 : 1.0~70–75%Biuret DerivativesHigh thermal energy overcomes the activation barrier for secondary urea nitrogen attack.
THF, 60°C None1.0 : 1.2< 60%Biurets & DimersExcess electrophile and moderate heat drive both self-condensation and over-reaction.
DCM, RT (Non-Anhydrous) None1.0 : 1.0< 40%2-NitroanilineMoisture outcompetes the weak amine nucleophile, destroying the isocyanate intermediate via hydrolysis.
References
  • Title: Synthesis, Spectroscopic Characterization, Crystal Structure and Theoretical Studies on New Organic Single Crystal of 1-(3,5-Difluorophenyl)-3-(2-Nitrophenyl)Urea Source: DergiPark (Celal Bayar University Journal of Science) URL: 2

  • Title: ChemInform Abstract: A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine Source: ResearchGate (Journal of Chemical Research) URL: 1

  • Title: Ortho-Substituent Effects on Diphenylurea Packing Motifs Source: ACS Publications (Crystal Growth & Design) URL: 3

Sources

Reference Data & Comparative Studies

Validation

The Positional Isomer Effect: A Comparative Guide to the Anion Binding Affinities of 1,3-bis(2-nitrophenyl)urea and 1,3-bis(4-nitrophenyl)urea

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals In the landscape of supramolecular chemistry and drug design, the intricate dance between host and guest molecules is...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of supramolecular chemistry and drug design, the intricate dance between host and guest molecules is paramount. Among the versatile scaffolds for anion recognition, ureas, particularly those functionalized with electron-withdrawing groups, have garnered significant attention.[1] The nitro group (–NO2), a potent electron-withdrawing substituent, enhances the hydrogen-bonding acidity of the urea N-H protons, thereby predisposing these molecules for anion binding.[1] This guide provides a comparative analysis of two isomeric nitrophenyl ureas: 1,3-bis(2-nitrophenyl)urea (the ortho-isomer) and 1,3-bis(4-nitrophenyl)urea (the para-isomer). We will delve into their differential anion binding affinities, the underlying mechanistic principles, and the experimental protocols to quantify these interactions.

The Decisive Role of the Nitro Group's Position

The seemingly subtle shift of the nitro group from the para to the ortho position on the phenyl rings precipitates a cascade of electronic and steric effects that profoundly influence the anion binding capabilities of the urea receptor. Experimental evidence from studies on analogous systems strongly indicates that the para-isomer, 1,3-bis(4-nitrophenyl)urea , is a significantly more effective and stable anion receptor compared to its ortho-counterpart, 1,3-bis(2-nitrophenyl)urea .

Key Differentiating Factors:
  • Steric Hindrance: The primary determinant of the reduced binding affinity of the ortho-isomer is steric hindrance. The bulky nitro group in the ortho position physically obstructs the approach of an anion to the urea N-H binding site. This steric clash prevents the optimal alignment required for the formation of strong hydrogen bonds.

  • Intramolecular Hydrogen Bonding: The ortho-nitro group can engage in intramolecular hydrogen bonding with the adjacent urea N-H proton. This internal interaction effectively "pre-occupies" one of the hydrogen bond donors, reducing its availability for binding with an external anion.

  • Receptor Stability: Studies on bis-urea receptors with ortho-nitro substituents have revealed a propensity for decomposition upon interaction with strongly basic anions like fluoride.[1][2] This instability is a critical drawback for any practical application in sensing or transport. In contrast, the para-isomer does not suffer from this degradation pathway and forms stable complexes with a variety of anions.[3]

Quantitative Insights: A Tale of Two Isomers

AnionReceptor with ortho-nitro groups (BUR-1)[1]Receptor with meta-nitro groups (BUR-2)[1]
Fluoride (F⁻) Decomposition observedK₁ = 3.78 ± 0.03 × 10⁴ M⁻¹
Acetate (OAc⁻) K₁ = 1.10 ± 0.05 × 10⁴ M⁻¹K₁ = 4.28 ± 0.03 × 10⁴ M⁻¹
Dihydrogen Phosphate (H₂PO₄⁻) Ka = 3.90 ± 1.41 × 10³ M⁻¹Ka = 3.25 ± 0.56 × 10³ M⁻¹

Table 1: Association constants (K) for anion binding by bis-urea receptors with ortho- and meta-nitro substituents in DMF at 25°C, determined by Isothermal Titration Calorimetry (ITC).[1] While not the para-isomer, the meta-isomer provides a less sterically hindered comparison, highlighting the instability of the ortho-isomer with fluoride and its generally lower affinity for acetate.

For the para-isomer, we can infer its binding capabilities from studies on molecular clefts functionalized with 4-nitrophenyl urea groups. These systems consistently demonstrate effective anion binding.[4][5][6]

AnionBinding Constant (log K) for a 4-nitrophenyl-based urea cleft (L₂)[4]
Fluoride (F⁻) 3.86
Chloride (Cl⁻) 2.98
Bromide (Br⁻) 2.54
Iodide (I⁻) 2.21
Dihydrogen Phosphate (H₂PO₄⁻) 3.51
Hydrogen Sulfate (HSO₄⁻) 2.89
Nitrate (NO₃⁻) 2.05

Table 2: Binding constants for a 4-nitrophenyl-based urea molecular cleft with various anions in DMSO, determined by UV-Vis titration.[4] These values illustrate the effective binding capabilities of the 4-nitrophenylurea motif.

The data strongly suggest that 1,3-bis(4-nitrophenyl)urea is the superior anion binder due to the favorable electronic activation of the urea N-H protons by the para-nitro groups, without the steric impediment and instability associated with the ortho-isomer.

Mechanistic Underpinnings of Anion Recognition by Nitrophenyl Ureas

The binding of an anion by a nitrophenyl urea is a nuanced process governed by non-covalent interactions, primarily hydrogen bonding.

cluster_receptor 1,3-bis(4-nitrophenyl)urea cluster_anion Anion Urea_NH1 N-H Nitro_1 O₂N-Ph Urea_NH1->Nitro_1 Urea_CO C=O Urea_NH1->Urea_CO Anion X⁻ Urea_NH1->Anion Hydrogen Bond Urea_NH2 N-H Nitro_2 O₂N-Ph Urea_NH2->Nitro_2 Urea_NH2->Urea_CO Urea_NH2->Anion Hydrogen Bond Nitro_1->Urea_NH1 Inductive Effect (-I) Nitro_2->Urea_NH2 Inductive Effect (-I)

Caption: Anion binding by 1,3-bis(4-nitrophenyl)urea.

The electron-withdrawing nitro groups increase the acidity of the urea N-H protons, making them more potent hydrogen bond donors. The anion, with its negative charge, is attracted to these polarized N-H groups, forming a stable complex. In the case of the ortho-isomer, this ideal interaction is disrupted.

cluster_receptor 1,3-bis(2-nitrophenyl)urea Urea_NH1 N-H Nitro_1 ortho-O₂N-Ph Urea_NH1->Nitro_1 Urea_CO C=O Urea_NH1->Urea_CO Anion X⁻ Urea_NH1->Anion Weakened Hydrogen Bond Urea_NH2 N-H Nitro_2 ortho-O₂N-Ph Urea_NH2->Nitro_2 Urea_NH2->Urea_CO Urea_NH2->Anion Weakened Hydrogen Bond Steric_Hindrance Steric Hindrance Nitro_1->Steric_Hindrance Steric_Hindrance->Anion

Caption: Steric hindrance in 1,3-bis(2-nitrophenyl)urea.

Experimental Protocols for Quantifying Anion Binding

To ensure the trustworthiness and reproducibility of anion binding studies, rigorous experimental protocols are essential. The two most common techniques for determining binding affinities are ¹H NMR and UV-Vis titrations.

¹H NMR Titration

This method provides detailed information about the specific protons involved in the binding event.

Methodology:

  • Preparation of Stock Solutions: Prepare a stock solution of the urea receptor (e.g., 2 mM in DMSO-d₆) and a stock solution of the anion as its tetrabutylammonium salt (e.g., 20 mM in DMSO-d₆).

  • Initial Spectrum: Record the ¹H NMR spectrum of the free receptor solution.

  • Titration: Add incremental amounts of the anion stock solution to the receptor solution in the NMR tube.

  • Spectral Acquisition: After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.

  • Data Analysis: Monitor the chemical shift changes of the urea N-H protons. These protons will typically shift downfield upon hydrogen bonding to the anion.[7][8]

  • Binding Constant Calculation: Plot the change in chemical shift (Δδ) against the guest/host molar ratio. The data can then be fitted to a suitable binding model (e.g., 1:1 or 1:2) using specialized software to calculate the association constant (Ka).[9][10]

Start Prepare Stock Solutions (Receptor & Anion) Record_Initial_Spectrum Record ¹H NMR of Free Receptor Start->Record_Initial_Spectrum Add_Anion Add Aliquot of Anion Solution Record_Initial_Spectrum->Add_Anion Mix_Acquire Mix & Acquire ¹H NMR Spectrum Add_Anion->Mix_Acquire Mix_Acquire->Add_Anion Repeat for multiple additions Monitor_Shifts Monitor Urea N-H Chemical Shifts Mix_Acquire->Monitor_Shifts Plot_Fit Plot Δδ vs. Molar Ratio & Fit Data Monitor_Shifts->Plot_Fit Calculate_Ka Determine Association Constant (Ka) Plot_Fit->Calculate_Ka

Sources

Comparative

Comparing hydrogen bond donor strength of 1,3-bis(2-nitrophenyl)urea

Comparative Analysis of Hydrogen Bond Donor Strength: 1,3-bis(2-nitrophenyl)urea and Leading Alternatives In supramolecular chemistry and organocatalysis, the rational design of hydrogen bond donors (HBDs) dictates the e...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Hydrogen Bond Donor Strength: 1,3-bis(2-nitrophenyl)urea and Leading Alternatives

In supramolecular chemistry and organocatalysis, the rational design of hydrogen bond donors (HBDs) dictates the efficacy of anion recognition and transition-state stabilization. While appending electron-withdrawing groups (EWGs) to a urea core generally increases N-H acidity, the positional isomerism of these substituents fundamentally alters the molecule's binding profile.

As an application scientist evaluating receptor architectures, it is critical to look beyond raw pKa values. This guide provides an objective, data-driven comparison of 1,3-bis(2-nitrophenyl)urea against its structural isomers and leading alternatives, detailing the mechanistic causality behind its performance and the self-validating experimental protocols used to quantify it.

Mechanistic Rationale: The Ortho-Nitro Paradox

In the design of urea HBDs, the nitro group is frequently employed due to its strong inductive and resonance electron-withdrawing capabilities. However, in 1,3-bis(2-nitrophenyl)urea, the ortho positioning creates a complex energetic and steric landscape that ultimately hinders intermolecular binding:

  • Intramolecular Hydrogen Bonding: The proximity of the ortho-nitro oxygen to the urea N-H proton facilitates the formation of a stable intramolecular hydrogen bond (N-H···O-NO₂). While this pre-organizes the receptor, it introduces a significant thermodynamic penalty; the intramolecular bond must be broken before an external guest can bind[1].

  • Steric Torsion: Crystallographic data reveals that the steric bulk of the ortho-nitro groups forces the phenyl rings out of the urea plane, resulting in maximum torsion angles of approximately 40°[1]. This non-planar geometry physically obstructs the approach of larger substrates.

  • Comparative Advantage of the Para-Isomer: In contrast, 1,3-bis(4-nitrophenyl)urea achieves near-planarity (torsion angles of 11.5° to -18.19°)[1]. Without the steric clash or intramolecular H-bonding, the highly acidic N-H protons are fully accessible, allowing it to form bright yellow 1:1 complexes with oxoanions (like acetate and bisulfate) with exceptional affinity[2].

Mechanism cluster_0 Urea Derivatives N1 1,3-bis(2-nitrophenyl)urea (Ortho-Nitro) N3 High N-H Acidity (Electronic Effect) N1->N3 N4 Intramolecular H-Bond (N-H···O-NO2) N1->N4 Proximity N5 Steric Torsion (~40°) N1->N5 Bulk N2 1,3-bis(4-nitrophenyl)urea (Para-Nitro) N2->N3 N6 Planar Geometry (~11-18° Torsion) N2->N6 Para Position N7 Reduced Effective HBD Strength N3->N7 Competes with N8 Maximized Effective HBD Strength N3->N8 Synergizes with N4->N7 Energy Penalty N5->N7 Blocks Guest N6->N8 Accessible N-H

Caption: Logical relationship between substituent position, intramolecular forces, and effective HBD strength.

Quantitative Comparison of HBD Alternatives

To objectively benchmark 1,3-bis(2-nitrophenyl)urea, we must compare it against a spectrum of HBDs. The effective HBD strength is typically quantified by the association constant ( Ka​ ) with a standard reference anion (e.g., acetate) in a competitive solvent.

Note: Thioureas generally exhibit stronger HBD properties than ureas due to the lower electronegativity of sulfur, which reduces the basicity of the thiocarbonyl and increases N-H acidity[3].

CompoundSubstituent PositionIntramolecular H-BondingSteric Torsion AngleEffective HBD Strength Profile
1,3-diphenylurea None (Baseline)No~0-10°Weak (Baseline reference)
1,3-bis(2-nitrophenyl)urea OrthoYes (N-H···O-NO₂)~40°Moderate (Limited by steric/energy penalties)
1,3-bis(4-nitrophenyl)urea ParaNo~11-18°Strong (Highly accessible, acidic N-H)
Schreiner's Thiourea 3,5-bis(CF₃)NoPlanarVery Strong (Gold standard for HBD catalysis)

Experimental Protocol: Quantifying HBD Strength via ¹H NMR Titration

To ensure scientific integrity, the determination of HBD strength must rely on a self-validating experimental system. ¹H NMR titration is the gold standard, as it directly monitors the deshielding of the N-H protons upon hydrogen bond formation.

Causality in Experimental Design:

  • Solvent Choice (DMSO-d6): DMSO is a highly competitive, hydrogen-bond accepting solvent. If a receptor demonstrates a high Ka​ in DMSO, it is definitively a strong HBD. Aprotic, non-polar solvents (like CDCl₃) artificially inflate Ka​ values and mask subtle differences in donor strength[2].

  • Constant Host Concentration: By dissolving the guest in the host solution (Step 2), the concentration of the urea receptor remains perfectly constant throughout the titration. This eliminates the need for complex mathematical corrections for dilution, reducing error in the non-linear regression fitting.

  • Validation Step (Job Plot): Before fitting the data to a 1:1 binding isotherm, a continuous variation method (Job Plot) must be performed to empirically validate the 1:1 stoichiometry. Assuming stoichiometry without verification is a primary source of literature error.

Step-by-Step Methodology:

  • Host Solution Preparation: Prepare 5.0 mL of a 1.0 mM solution of 1,3-bis(2-nitrophenyl)urea in dry DMSO-d6.

  • Guest Solution Preparation: Prepare 2.0 mL of a 100 mM solution of Tetrabutylammonium (TBA) Acetate using the 1.0 mM Host Solution as the solvent .

  • Initial Acquisition: Transfer 0.5 mL of the Host Solution to an NMR tube. Acquire a baseline ¹H NMR spectrum at 298 K, carefully referencing the residual solvent peak.

  • Titration: Add aliquots of the Guest Solution to the NMR tube using a high-precision microsyringe. Recommended equivalents: 0.1, 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0, 3.0, 5.0, 10.0.

  • Data Extraction: After each addition, acquire a spectrum. Record the chemical shift ( δ ) of the N-H protons. Calculate the change in chemical shift ( Δδ=δobserved​−δinitial​ ).

  • Non-Linear Regression: Plot Δδ versus [Guest]. Fit the curve using a 1:1 binding isotherm equation (e.g., via BindFit software) to extract the association constant ( Ka​ ).

Workflow S1 Step 1: Host Preparation 1.0 mM Urea in DMSO-d6 S2 Step 2: Guest Preparation 100 mM TBA Acetate in Host Sol. S1->S2 S3 Step 3: Titration Aliquots Add 0 to 10 equivalents of Guest S2->S3 S4 Step 4: NMR Acquisition Record 1H NMR at 298 K S3->S4 S5 Step 5: Data Extraction Track N-H shift (Δδ) vs [Guest] S4->S5 S6 Output: Binding Constant (Ka) Quantifies HBD Strength S5->S6

Caption: Step-by-step ¹H NMR titration workflow for quantifying hydrogen bond donor strength.

Conclusion

While 1,3-bis(2-nitrophenyl)urea possesses the intrinsic electronic activation required for strong hydrogen bonding, its structural topology severely limits its effective donor strength. The ortho-nitro groups induce significant steric torsion (~40°) and trap the N-H protons in intramolecular hydrogen bonds[1]. For applications requiring maximum intermolecular H-bond donation, such as organocatalysis or anion sensing, the para-substituted 1,3-bis(4-nitrophenyl)urea[2] or highly activated thioureas[3] remain the superior, more accessible alternatives.

References

  • Kirby, I. L. (2012). Beyond standard resolution experimental structural studies of anion-receptor complexes. University of Southampton Research Repository. [Link]

  • Boiocchi, M., Del Boca, L., Gómez, D. E., Fabbrizzi, L., Licchelli, M., & Monzani, E. (2004). Nature of Urea−Fluoride Interaction: Incipient and Definitive Proton Transfer. Journal of the American Chemical Society.[Link]

  • Brooks, S. J., et al. (2013). Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands and Organocatalysts. National Institutes of Health (NIH).[Link]

Sources

Validation

FTIR Spectral Dynamics in Urea Derivatives: A Comparative Analysis of 1,3-bis(2-nitrophenyl)urea

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for elucidating the structural nuances of urea derivatives. The urea core moiety (–NH–CO–NH–) is highly sensitive to its electronic env...

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Author: BenchChem Technical Support Team. Date: April 2026

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for elucidating the structural nuances of urea derivatives. The urea core moiety (–NH–CO–NH–) is highly sensitive to its electronic environment, steric hindrance, and hydrogen-bonding networks. By objectively comparing the FTIR spectrum of 1,3-bis(2-nitrophenyl)urea with other urea analogs—such as dialkyl ureas and fully substituted diaryl ureas—researchers can map the precise causality between substituent electronegativity and vibrational frequency shifts.

This guide provides a rigorous, data-driven comparison of these derivatives, supported by self-validating experimental protocols designed for drug development professionals and materials scientists.

Self-Validating Experimental Protocol for FTIR Analysis

To ensure high-fidelity spectral data, sample preparation and acquisition must follow a closed, self-validating loop. The use of Potassium Bromide (KBr) pellets is the gold standard for solid-state urea derivatives because KBr is completely transparent in the mid-IR region (4000–400 cm⁻¹).

Step-by-Step Methodology
  • Matrix Preparation & Grinding: Accurately weigh 1–2 mg of the urea derivative (e.g., 1,3-bis(2-nitrophenyl)urea) and 100 mg of spectroscopic-grade KBr. Grind the mixture thoroughly in an agate mortar.

    • Causality: Fine grinding reduces the analyte particle size below the wavelength of the incident IR radiation. This prevents Mie scattering, which otherwise causes a severely sloping baseline and distorted peak shapes.

  • Background Acquisition (Validation Step): Press a pure KBr pellet and acquire a background spectrum (128 scans, 1 cm⁻¹ resolution)[1].

    • Causality: This step validates the instrument's purge state by quantifying atmospheric H₂O and CO₂. If the background shows excessive moisture, the system must be purged before proceeding. This ensures the sample's critical N–H stretching region (~3300 cm⁻¹) is not obscured by overlapping O–H stretching artifacts.

  • Sample Acquisition: Press the sample/KBr mixture into a translucent pellet under 10 tons of pressure. Record the spectrum at a strictly controlled 25 °C using a high-resolution FTIR spectrophotometer[1].

    • Causality: Maintaining a constant temperature is critical. Thermal fluctuations alter the thermodynamic equilibrium of intermolecular hydrogen bonds, which can artificially shift the N–H and C=O vibrational bands.

  • Data Processing: Apply a Happ-Genzel apodization function during the Fourier transformation[1].

    • Causality: This specific mathematical filter minimizes spectral leakage (ringing artifacts) around sharp, intense peaks like the asymmetric NO₂ stretch, ensuring accurate peak picking and integration.

FTIR_Protocol N1 1. Sample Preparation 1-2 mg Sample + 100 mg KBr N2 2. Background Collection Pure KBr Pellet Scan N1->N2 N3 3. System Validation Check for H₂O/CO₂ interference N2->N3 N3->N2 Contaminated (Purge & Re-run) N4 4. Sample Acquisition 4000-400 cm⁻¹, 1 cm⁻¹ res N3->N4 Baseline clear (Validated) N5 5. Data Processing Happ-Genzel Apodization N4->N5

Caption: Self-validating FTIR experimental workflow ensuring baseline integrity for urea derivative characterization.

Comparative Spectral Analysis & Mechanistic Causality

The FTIR spectrum of a urea derivative is primarily defined by the N–H stretching, C=O stretching (Amide I), and specific substituent vibrations (e.g., NO₂ stretches).

The N–H Stretching Region (3200–3500 cm⁻¹)

In non-polar, dilute solutions, symmetric dialkyl ureas like N,N'-diethylurea exhibit a "free" N–H stretch at approximately 3450 cm⁻¹[1]. However, in the solid state, 1,3-bis(2-nitrophenyl)urea displays a prominent, red-shifted N–H stretching band at 3342 cm⁻¹ [2].

  • Causality: This red shift is driven by extensive intermolecular hydrogen bonding between the N–H protons and the highly polar C=O oxygen of adjacent molecules. Furthermore, the ortho-nitro group in 1,3-bis(2-nitrophenyl)urea creates a localized dipole that participates in intramolecular hydrogen bonding with the adjacent N–H group. This interaction weakens the N–H bond force constant, lowering its vibrational frequency. In stark contrast, tetrasubstituted ureas like 1,3-diethyl-1,3-bis(4-nitrophenyl)urea completely lack this band due to the absence of N–H protons, showing only aliphatic and aromatic C–H stretches at 2975 cm⁻¹ and 3109 cm⁻¹, respectively[3].

The Carbonyl (C=O) Stretching Region (1620–1680 cm⁻¹)

The Amide I band is a direct reporter of the electron density within the urea core. For standard dialkyl ureas, the C=O stretch appears around 1630–1650 cm⁻¹[1]. In 1,3-bis(2-nitrophenyl)urea , this peak is shifted significantly higher to 1667 cm⁻¹ [2].

  • Causality: The nitro group (–NO₂) is powerfully electron-withdrawing via both inductive and resonance effects. It pulls electron density away from the aromatic ring, which in turn withdraws electron density from the urea nitrogens. This depletion prevents the nitrogen lone pairs from delocalizing into the carbonyl π-system. Consequently, the C=O bond retains more double-bond character, increasing its force constant and shifting the absorption to a higher wavenumber. A similar effect is observed in 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, which exhibits its C=O stretch at 1668 cm⁻¹[3].

Nitro Group (NO₂) Vibrations

The presence of the nitrophenyl moiety introduces strong asymmetric and symmetric NO₂ stretching bands. In 1,3-bis(2-nitrophenyl)urea, the asymmetric stretch is sharply resolved at 1515 cm⁻¹ [2]. The exact position of this band is highly diagnostic of the steric and electronic environment of the aromatic ring, differentiating ortho-substituted derivatives from para-substituted ones (which often show broader ranges between 1509–1591 cm⁻¹)[3].

Substituent_Effects A Electron-Withdrawing Group (e.g., -NO₂ on Phenyl) E Intramolecular H-Bonding (ortho-NO₂ with N-H) A->E If in ortho position BB BB A->BB B Decreased N lone pair delocalization into C=O C Increased C=O double bond character D Blue Shift in C=O Stretch (~1667 cm⁻¹) C->D F Weakened N-H bond force constant E->F G Red Shift in N-H Stretch (~3342 cm⁻¹) F->G BB->C

Caption: Mechanistic pathway of substituent electronic and steric effects on urea FTIR vibrational frequencies.

Quantitative Spectral Comparison

The following table synthesizes the critical FTIR vibrational frequencies across different urea architectures to facilitate rapid comparative analysis for structural verification.

CompoundN–H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)NO₂ Asym. Stretch (cm⁻¹)Aromatic C–H (cm⁻¹)
1,3-bis(2-nitrophenyl)urea 3342166715153049
1,3-diethyl-1,3-bis(4-nitrophenyl)urea N/A (Tetrasubstituted)16681509–15913109
N,N'-diethylurea (Aggregated/Solid) ~3300–3350~1630N/AN/A
N,N'-diethylurea (Free/Dilute) 3450~1650N/AN/A

References

  • Zhou, S., et al. (2013). "A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine." Journal of Chemical Research, 37(5).[Link]

  • Jadżyn, J., et al. (2010). "Structure of Aggregates of Dialkyl Urea Derivatives in Solutions." The Journal of Physical Chemistry A.[Link]

  • Pasdar, H., et al. (2017). "Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes." Molecules, 22(12), 2125.[Link]

Sources

Comparative

High-Resolution Mass Spectrometry Fragmentation Analysis of 1,3-Bis(2-nitrophenyl)urea: A Platform Comparison Guide

Executive Summary & Scientific Context 1,3-bis(2-nitrophenyl)urea is a highly utilized diarylurea derivative in supramolecular chemistry, crystal engineering, and drug development due to its robust hydrogen-bonding capab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

1,3-bis(2-nitrophenyl)urea is a highly utilized diarylurea derivative in supramolecular chemistry, crystal engineering, and drug development due to its robust hydrogen-bonding capabilities and electron-withdrawing nitro substituents[]. Accurate structural characterization and quantification of this compound are critical for pharmacokinetic profiling and impurity tracking. However, the analytical platform chosen dictates the integrity of the data.

This guide objectively compares Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF MS/MS) against traditional Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS). By detailing the mechanistic fragmentation patterns and providing a self-validating protocol, this guide equips researchers with the causality behind platform selection for accurate analytical workflows.

Mechanistic Causality: Why Platform Selection Matters

The structural core of 1,3-bis(2-nitrophenyl)urea consists of a thermally labile urea linkage flanked by two sterically hindering ortho-nitro aromatic rings. The choice between hard and soft ionization dramatically alters the observed data[2].

  • The GC-EI-MS Pitfall (Thermal Degradation): When analyzed via GC-EI-MS, the compound is subjected to high temperatures (typically >250°C) in the GC injection port. Diarylureas undergo rapid thermal retro-synthesis, degrading into 2-nitrophenyl isocyanate and 2-nitroaniline before ever reaching the ionization source[3]. Consequently, the resulting EI mass spectrum lacks the molecular ion peak and falsely represents the degradation products as the primary sample constituents.

  • The ESI-QTOF Advantage (Soft Ionization): ESI is a "soft" ionization technique that operates at lower thermal stress, preserving the intact molecular ion ([M+H]+ or [M-H]-)[4]. By coupling ESI with a high-resolution QTOF mass analyzer, researchers can isolate the intact precursor ion and apply precise Collision-Induced Dissociation (CID) in the collision cell to map true fragmentation pathways, achieving sub-ppm mass accuracy for structural elucidation[5].

Fragmentation Pathway Analysis (ESI-QTOF MS/MS)

Under positive ESI conditions, 1,3-bis(2-nitrophenyl)urea protonates at the urea oxygen or nitrogen to form the[M+H]+ precursor ion at m/z 303.072. Upon CID, the fragmentation is governed by Stevenson's Rule, which dictates that the positive charge remains with the fragment having the lower ionization energy[2].

  • Primary Cleavage (Urea Bond Dissociation): The dominant pathway is the cleavage of the C-N bond[6]. This yields two competing product ions depending on charge retention:

    • Protonated 2-nitroaniline (m/z 139.05) via the neutral loss of 2-nitrophenyl isocyanate (164 Da).

    • Protonated 2-nitrophenyl isocyanate (m/z 165.03) via the neutral loss of 2-nitroaniline (138 Da).

  • Secondary Cleavage (Nitro Group Expulsion): The ortho-nitro group is highly susceptible to collision-induced loss. Both primary fragments undergo subsequent expulsion of the NO2 radical (-46 Da), generating diagnostic secondary ions at m/z 93.06 and m/z 119.04[7].

Quantitative Data: Platform Comparison & Fragmentation Assignments

Analytical PlatformIonization TypePrecursor Ion ObservedKey Fragment Ions (m/z)Mass Accuracy / ResolutionSuitability for 1,3-bis(2-nitrophenyl)urea
ESI-QTOF MS/MS Soft (Electrospray)[M+H]+ (303.072)165.03, 139.05, 119.04, 93.06< 2 ppm / High (>30,000)Optimal. Preserves urea bond prior to CID; allows precise structural elucidation.
GC-EI-MS Hard (Electron Impact)None (Thermal Degradation)164.00, 138.00, 92.00Nominal / Low (~1,000)Poor. High inlet temperatures cause retro-synthesis into isocyanate and aniline.

Self-Validating Experimental Protocol: ESI-QTOF MS/MS Workflow

To ensure high-fidelity, reproducible data, the following protocol integrates internal validation steps to prevent common analytical artifacts (e.g., alkali adduct suppression).

Phase 1: Sample Preparation & Matrix Control
  • Action: Dissolve the 1,3-bis(2-nitrophenyl)urea standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality & Validation: Formic acid acts as a proton source, driving the equilibrium towards the [M+H]+ state. Avoid using sodium or potassium buffers, as diarylureas readily form[M+Na]+ adducts which resist fragmentation and complicate MS/MS interpretation.

  • Validation Check: Scan Q1 in full scan mode (m/z 100-500); the ratio of m/z 303.07 to m/z 325.05 ([M+Na]+) must be >10:1.

Phase 2: Chromatographic Separation (UHPLC)
  • Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) at 0.4 mL/min. Mobile Phase A: Water + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA. Gradient: 5% B to 95% B over 5 minutes.

  • Causality & Validation: Reverse-phase chromatography separates the target compound from potential synthesis impurities (like unreacted 2-nitroaniline).

  • Validation Check: The peak for 1,3-bis(2-nitrophenyl)urea should elute sharply and be well-separated from the solvent front, ensuring no ion suppression from unretained salts.

Phase 3: ESI-QTOF MS/MS Tuning & Acquisition
  • Action: Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. Perform a Collision Energy (CE) ramp in the collision cell at 10 eV, 20 eV, and 40 eV using Argon as the collision gas.

  • Causality & Validation: A static CE may over-fragment or under-fragment the molecule. A CE ramp ensures the capture of both the fragile precursor ion (at 10 eV) and the robust secondary fragments (at 40 eV).

  • Validation Check: The 10 eV spectrum must show >50% relative abundance of the m/z 303.07 precursor, while the 40 eV spectrum must prominently display the m/z 93.06 secondary fragment.

Visualizing the Fragmentation Logic

MS_Fragmentation cluster_0 Primary CID Cleavage cluster_1 Secondary Fragmentation M Intact Molecular Ion [M+H]+ m/z 303.07 Iso Isocyanate Fragment [Ar-NCO+H]+ m/z 165.03 M->Iso Neutral Loss: 138 Da Ani Aniline Fragment [Ar-NH2+H]+ m/z 139.05 M->Ani Neutral Loss: 164 Da Iso_frag [Ar-NCO - NO2]+ m/z 119.04 Iso->Iso_frag Loss of NO2 (-46 Da) Ani_frag [Ar-NH2 - NO2]+ m/z 93.06 Ani->Ani_frag Loss of NO2 (-46 Da)

CID fragmentation pathway of 1,3-bis(2-nitrophenyl)urea in ESI positive mode.

References

  • Title: CAS 1156508-87-0 (1,3-Bis(4-nitrophenyl)urea-[d8])
  • Title: Synthesis, Spectroscopic Characterization, Crystal Structure and Theoretical Studies on New Organic Single Crystal of 1-(3,5-Difluorophenyl)-3-(2-Nitrophenyl)
  • Title: Chemistry—A European Journal (Experimental Procedures)
  • Title: A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine Source: ResearchGate URL
  • Title: Fragmentation (mass spectrometry)
  • Title: Mass Spectrometry: Fragmentation Patterns Source: Miami University URL
  • Source: Defense Technical Information Center (DTIC)

Sources

Validation

A Comparative Guide to the Acidity of Aryl-Substituted Ureas: Evaluating the pKa of 1,3-bis(2-nitrophenyl)urea

For researchers and professionals in drug development and materials science, understanding the physicochemical properties of molecules is paramount. The acidity constant (pKa) is a critical parameter that governs a molec...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, understanding the physicochemical properties of molecules is paramount. The acidity constant (pKa) is a critical parameter that governs a molecule's behavior in different environments, influencing everything from its solubility and membrane permeability to its potential for forming intermolecular interactions like hydrogen bonds. This guide provides an in-depth comparison of the pKa of 1,3-bis(2-nitrophenyl)urea against standard, non-substituted ureas, offering both a theoretical framework and a practical experimental protocol for its determination.

Theoretical Framework: The Decisive Role of Electronic Effects

Urea, the simplest diamide of carbonic acid, is an extremely weak base, with the protonation occurring at the oxygen atom.[1][2] The N-H protons of urea are not significantly acidic, with a pKa value estimated to be around 26.9 (in DMSO).[3] This low acidity is a hallmark of the urea functional group. However, when the hydrogens on the nitrogen atoms are replaced with aryl substituents, the electronic landscape of the molecule can be dramatically altered.

For a standard substituted urea like 1,3-diphenylurea, the phenyl groups are weakly electron-withdrawing due to their sp2 hybridized carbons. This leads to a slight increase in the acidity of the N-H protons compared to unsubstituted urea. The predicted pKa for 1,3-diphenylurea is approximately 14.15.[4][5]

The introduction of strongly electron-withdrawing groups, such as nitro groups (NO₂), onto the phenyl rings is expected to cause a significant increase in the acidity (a decrease in the pKa value) of the urea's N-H protons. This is due to the following effects:

  • Inductive Effect: The electronegative nitro group pulls electron density away from the phenyl ring and, consequently, from the urea nitrogens through the sigma bonds. This destabilizes the neutral urea molecule and stabilizes the conjugate base formed after deprotonation.

  • Resonance Effect: The nitro group can participate in resonance with the phenyl ring, delocalizing the negative charge of the conjugate base. This delocalization is particularly effective when the nitro group is in the ortho or para position. The stabilized conjugate base is a weaker base, meaning the parent acid is stronger.

Given these powerful electron-withdrawing effects, it is hypothesized that 1,3-bis(2-nitrophenyl)urea will be considerably more acidic than both urea and 1,3-diphenylurea.

dot graph TD { subgraph "Standard Urea (High pKa)" Urea[UreapKa ~ 26.9 (DMSO)]; end subgraph "Aryl-Substituted Urea (Intermediate pKa)" Diphenylurea[1,3-DiphenylureaPredicted pKa ~ 14.15]; end subgraph "Electron-Withdrawn Aryl Urea (Low pKa)" Target[1,3-bis(2-nitrophenyl)ureaHypothesized Lower pKa]; end

} caption: "Hypothesized trend in urea acidity."

Comparative Data Summary

The following table summarizes the known and predicted pKa values for standard ureas, which will serve as a benchmark for the experimentally determined value for 1,3-bis(2-nitrophenyl)urea.

CompoundStructurepKa ValueComments
Urea CO(NH₂)₂~26.9 (in DMSO)[3]The fundamental parent compound with very low acidity.
1,3-Diphenylurea (C₆H₅NH)₂CO~14.15 (Predicted)[4][5]Phenyl groups are weakly electron-withdrawing, increasing acidity.
1,3-bis(2-nitrophenyl)urea (o-NO₂C₆H₄NH)₂COTo be determined The two ortho-nitro groups are strongly electron-withdrawing and are expected to significantly lower the pKa.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a robust and widely used method for determining the pKa of compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The underlying principle is that the protonated (acidic) and deprotonated (basic) forms of the molecule will have different molar absorptivities at one or more wavelengths. By measuring the absorbance of the compound in a series of buffer solutions with known pH values, the pKa can be calculated using the Henderson-Hasselbalch equation.

Materials and Reagents
  • 1,3-bis(2-nitrophenyl)urea (synthesis may be required if not commercially available)[6]

  • A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12)

  • Spectrophotometric grade solvent (e.g., a mixture of water and a co-solvent like DMSO or methanol to ensure solubility)

  • Dual-beam UV-Vis spectrophotometer

  • Calibrated pH meter

  • Quartz cuvettes

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a concentrated stock solution of 1,3-bis(2-nitrophenyl)urea in the chosen co-solvent (e.g., DMSO).

  • Preparation of Sample Solutions: For each buffer solution, add a small, constant volume of the stock solution to a known volume of the buffer to achieve a final concentration suitable for UV-Vis analysis (typically in the micromolar range). Ensure the percentage of the organic co-solvent is low and constant across all samples to minimize its effect on the pH and pKa.

  • Spectrophotometric Measurements:

    • Record the UV-Vis spectrum (e.g., from 200 to 500 nm) for each sample solution against a blank containing the same buffer and co-solvent mixture.

    • Identify the wavelength(s) where the absorbance changes significantly with pH.

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength(s) as a function of pH.

    • The pKa can be determined from the resulting sigmoidal curve. The pKa is the pH at which the concentration of the acidic and basic forms are equal, corresponding to the inflection point of the curve.

    • Alternatively, the pKa can be calculated for each pH value using the following equation derived from the Henderson-Hasselbalch relationship: pKa = pH + log[(A_max - A) / (A - A_min)] where:

      • A is the absorbance at a given pH.

      • A_max is the maximum absorbance of the fully deprotonated species.

      • A_min is the minimum absorbance of the fully protonated species.

    • The final pKa is the average of the values calculated across the pH range of the titration.

dot graph G { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} caption: "Workflow for pKa determination by UV-Vis spectrophotometry."

Self-Validating System and Trustworthiness

The described protocol incorporates a self-validating system. The consistency of the calculated pKa values across multiple data points in the buffer range provides an internal check on the quality of the data. Furthermore, the visual representation of the data as a sigmoidal curve allows for a clear assessment of the titration's success. A well-defined isosbestic point in the overlay of the UV-Vis spectra is a strong indicator that only two species (the protonated and deprotonated forms) are present in equilibrium, further validating the experimental setup.

Conclusion

The electronic properties of substituents on the aryl rings of 1,3-diarylureas have a profound impact on the acidity of the N-H protons. The presence of two strongly electron-withdrawing nitro groups in the ortho positions of 1,3-bis(2-nitrophenyl)urea is expected to dramatically lower its pKa compared to standard ureas like urea and 1,3-diphenylurea. The provided experimental protocol using UV-Vis spectrophotometry offers a reliable and accessible method for quantifying this effect. The resulting data will be invaluable for researchers in medicinal chemistry and materials science, enabling a more precise understanding and prediction of this molecule's behavior in various applications.

References

  • Urea - Wikipedia. Available at: [Link]

  • Urea (YMDB00003) - Yeast Metabolome Database. Available at: [Link]

  • D.H. Ripin, D.A. Evans pKa's of Inorganic and Oxo-Acids. Available at: [Link]

  • Showing Compound Urea (FDB012174) - FooDB. Available at: [Link]

  • pKa value for several urea and derivatives. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate - PMC. Available at: [Link]

  • Can nitrogens in urea be protonated? - Chemistry Stack Exchange. Available at: [Link]

  • Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon - ACS Publications. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Crystal Structure and Theoretical Studies on New Organic Single Crystal of 1-(3,5- Difluorophenyl)-3-(2-Nitrophenyl)Urea - DergiPark. Available at: [Link]

  • 1,3-Diphenylurea - Wikipedia. Available at: [Link]

  • Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - MDPI. Available at: [Link]

  • Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - ResearchGate. Available at: [Link]

  • Uric acid - Wikipedia. Available at: [Link]

  • Urea | NH2CONH2 | CID 1176 - PubChem - NIH. Available at: [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]

  • The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and - Biointerface Research in Applied Chemistry. Available at: [Link]

  • Urea Activation by an External Brønsted Acid: Breaking Self-Association and Tuning Catalytic Performance - MDPI. Available at: [Link]

  • Unlocking Efficient Electrochemical Urea Oxidation and Understanding Mechanism Insights of Co-Doped NiS | ACS Engineering Au. Available at: [Link]

  • A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents - Nathan Luedtke. Available at: [Link]

  • structure-simulation-and-study-of-electronic-and-dielectric-properties-of-urea.pdf - TSI Journals. Available at: [Link]

  • Measurement of Electric Fields Experienced by Urea Guest Molecules in the 18-Crown-6/Urea (1:5) Host–Guest Complex: An Experimental Reference Point for Electric-Field-Assisted Catalysis | Journal of the American Chemical Society. Available at: [Link]

  • N,N'-Bis(4-nitrophenyl-2,3,5,6-d4)urea - PubChem. Available at: [Link]

  • 1,3-diethyl-1,3-bis(4-nitrophenyl)urea - PubChemLite. Available at: [Link]

Sources

Comparative

Structural Validation of 1,3-bis(2-nitrophenyl)urea: A Comparative Guide to Single-Crystal X-Ray Diffraction vs. Alternative Modalities

In the development of supramolecular anion receptors and active pharmaceutical ingredients, definitive 3D structural validation is non-negotiable. 1,3-bis(2-nitrophenyl)urea serves as a critical model compound due to its...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of supramolecular anion receptors and active pharmaceutical ingredients, definitive 3D structural validation is non-negotiable. 1,3-bis(2-nitrophenyl)urea serves as a critical model compound due to its distinct hydrogen-bonding capabilities and sterically hindered conformation. This guide provides an objective comparison of Single-Crystal X-ray Diffraction (SCXRD) against alternative techniques (NMR, PXRD, IR/MS), demonstrating why SCXRD remains the gold standard for elucidating solid-state pre-organization and non-covalent interaction networks.

Mechanistic Context: The Importance of 3D Conformation

1,3-bis(2-nitrophenyl)urea is typically synthesized via the reaction of 2-nitroaniline with triphosgene, yielding a light yellow solid. While standard analytical techniques can confirm its chemical identity (e.g., HRMS m/z 325.0549 for [M+Na]⁺), they fail to capture its spatial geometry.

The ortho-position of the nitro groups introduces significant steric hindrance against the urea backbone. SCXRD reveals that this steric clash forces the aromatic rings out of the urea plane, resulting in maximum torsion angles of approximately 40° (). In contrast, the para-isomer exhibits much flatter torsion angles (11.5° and -18.19°). This 40° twist directly dictates the molecule's ability to act as a bidentate hydrogen-bond donor in anion recognition—a causality that solution-state NMR cannot observe due to rapid bond rotation on the NMR timescale.

Comparative Analysis of Analytical Modalities

To fully validate the structure of 1,3-bis(2-nitrophenyl)urea, researchers must understand the limitations and strengths of available analytical tools:

  • Solution-State NMR Spectroscopy: Excellent for confirming atomic connectivity and bulk purity. However, it only provides a time-averaged ensemble. The critical 40° torsion angle and the solid-state hydrogen-bonding network are lost in solution dynamics.

  • Infrared (IR) & Mass Spectrometry (MS): IR confirms the presence of the urea carbonyl (1667 cm⁻¹) and N-H stretches (3342 cm⁻¹) (). MS confirms the exact mass. Neither provides 3D spatial relationships.

  • Powder X-ray Diffraction (PXRD): Essential for determining bulk phase purity. However, PXRD cannot easily solve a de novo crystal structure of this complexity without prior knowledge.

  • Single-Crystal X-ray Diffraction (SCXRD): The only technique that provides absolute 3D atomic coordinates, exact hydrogen bond lengths (donor-acceptor distances), and torsional strain mapping.

G A 1,3-bis(2-nitrophenyl)urea Synthesis B Solution-State NMR (Chemical Identity) A->B Dissolve C Slow Evaporation (Crystallization) A->C Supersaturate D Single-Crystal XRD (3D Conformation & H-Bonds) C->D Select Crystal E Powder XRD (Bulk Phase Purity) C->E Grind Crystals F Torsion Angle Analysis (~40° Steric Twist) D->F Refinement E->F Cross-validate

Workflow comparing SCXRD with NMR and PXRD for structural validation.

Quantitative Data Summary

The following table summarizes the performance metrics of each technique when applied to 1,3-bis(2-nitrophenyl)urea:

Analytical ModalityPrimary Data YieldSpatial ResolutionSample RequirementTime to ResultStructural Context
SCXRD 3D Coordinates, Torsion Angles< 0.8 Å (Atomic)Single Crystal (~0.1 mm)12 - 48 HoursSolid-State (Static)
NMR (¹H, ¹³C) Chemical Shifts, CouplingN/A (Connectivity only)~5-10 mg (Powder)< 1 HourSolution-State (Dynamic)
PXRD Phase Purity, PolymorphismBulk Lattice Spacing~20-50 mg (Powder)< 2 HoursSolid-State (Bulk Average)
IR Spectroscopy Functional Group VibrationsN/A< 1 mg< 15 MinsSolid-State / Solution

Experimental Protocols: A Self-Validating SCXRD Workflow

To ensure scientific trustworthiness, the SCXRD workflow must operate as a self-validating system. The protocol below outlines the exact steps to crystallize, measure, and computationally validate 1,3-bis(2-nitrophenyl)urea.

Step 1: Crystal Growth (Slow Evaporation)

Causality: High-quality X-ray diffraction requires a single, defect-free crystal lattice. Rapid precipitation causes twinning and structural defects, which severely degrade data resolution.

  • Dissolve 50 mg of synthesized 1,3-bis(2-nitrophenyl)urea in 5 mL of a 1:1 mixture of dichloromethane and methanol.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove microscopic nucleation sites (dust).

  • Cover the vial with Parafilm, puncture 2-3 small holes, and leave undisturbed in a vibration-free environment at 20°C for 4-7 days until yellow, block-like crystals form.

Step 2: Data Collection

Causality: Cooling the crystal minimizes thermal atomic displacement (the Debye-Waller factor), significantly improving high-angle diffraction intensity and overall structural resolution.

  • Select a single crystal measuring approximately 0.2 × 0.2 × 0.1 mm under a polarized light microscope.

  • Mount the crystal on a MiTeGen loop using perfluoropolyether oil to prevent atmospheric degradation.

  • Transfer to the goniometer of an X-ray diffractometer equipped with a Mo-Kα source (λ = 0.71073 Å).

  • Cool the sample to 100 K using a nitrogen cryostream prior to initiating the diffraction scan.

Step 3: Structure Solution and Refinement (Internal Validation)
  • Integrate and scale the diffraction images using the diffractometer's native software.

  • Solve the phase problem using Direct Methods (e.g., SHELXT) to generate the initial isotropic model.

  • Refine the structure using full-matrix least-squares on F² (SHELXL), converting atoms to anisotropic displacement parameters.

  • Self-Validation Check: The system validates itself through the R1 factor (must be < 5% for a high-quality structure) and the Goodness of Fit (GoF, which should converge to ~1.0). If the R1 remains high, it mathematically indicates a mismatch between the experimental data and the theoretical model, prompting a re-evaluation for twinning or unmodeled solvent.

Refinement Data Diffraction Images Phase Phase Solution (Direct Methods) Data->Phase Model Initial Model (Isotropic) Phase->Model Refine Least-Squares Refinement Model->Refine Aniso Anisotropic Displacement Refine->Aniso Aniso->Refine Iterate Validate CheckCIF (R1 < 5%, GoF ~1) Aniso->Validate Converged

Self-validating iterative refinement cycle of SCXRD data processing.

Step 4: Bulk Validation via PXRD (External Validation)

Causality: SCXRD analyzes a single, microscopic crystal that may represent a minor polymorph. PXRD ensures the single crystal is representative of the entire synthesized batch.

  • Grind the remaining crystals into a fine powder and collect a PXRD pattern at room temperature.

  • Overlay the experimental PXRD pattern with the simulated pattern generated directly from the SCXRD CIF file. A 1:1 peak match definitively confirms bulk phase purity.

Conclusion

While NMR and MS are sufficient for routine chemical identification, the development of urea-based receptors demands rigorous 3D spatial analysis. SCXRD uniquely captures the ~40° steric torsion of 1,3-bis(2-nitrophenyl)urea, providing the mechanistic insight necessary to understand its hydrogen-bonding and supramolecular behavior. By coupling SCXRD with PXRD, researchers establish a closed-loop, self-validating analytical framework that guarantees both atomic precision and bulk accuracy.

References

  • Zhou, S., Yao, T., Yi, J., Li, D., & Xiong, J. (2013). A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine. Journal of Chemical Research, 37(5), 315-319.[Link]

  • Kirby, I. L. (2015). Beyond standard resolution experimental structural studies of anion-receptor complexes. Doctoral Thesis, University of Southampton.[Link]

Safety & Regulatory Compliance

Safety

1,3-Bis(2-nitrophenyl)urea proper disposal procedures

As drug development and supramolecular chemistry advance, diaryl ureas like 1,3-Bis(2-nitrophenyl)urea are increasingly utilized as critical building blocks for synthesizing bioactive compounds, anion receptors, and comp...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and supramolecular chemistry advance, diaryl ureas like 1,3-Bis(2-nitrophenyl)urea are increasingly utilized as critical building blocks for synthesizing bioactive compounds, anion receptors, and complex polymers[1],[2]. However, the presence of ortho-nitroaromatic functional groups introduces specific toxicological and environmental risks that demand rigorous, self-validating operational protocols.

This guide provides researchers and environmental health and safety (EHS) professionals with field-proven, step-by-step methodologies for the safe handling, spill mitigation, and final disposal of 1,3-Bis(2-nitrophenyl)urea.

Chemical Profile & Mechanistic Hazards

To handle a chemical safely, one must understand the causality behind its reactivity. 1,3-Bis(2-nitrophenyl)urea consists of a central urea linkage flanked by two ortho-substituted nitrobenzene rings. The nitro functional group is highly polar and strongly electrophilic, which withdraws electron density from the aromatic ring[3].

While this electron withdrawal makes the urea protons highly acidic (ideal for anion binding in supramolecular chemistry[2]), it also renders the molecule highly persistent in the environment and resistant to natural degradation[3]. Furthermore, nitroaromatics carry inherent energetic potential; while not a primary explosive, they can be sensitive to mechanical friction or shock when completely dry[4].

Table 1: Quantitative Data & Hazard Classification

Property / HazardValue / ClassificationCausality / Operational Impact
CAS Number 13201-86-0[5]Primary identifier for SDS and regulatory tracking.
Molecular Formula C13H10N4O5[6]High nitrogen/oxygen content dictates incineration parameters.
Skin/Eye Irritation Category 2 (H315, H319)[7]Electrophilic nature causes protein binding in dermal/ocular tissues.
Inhalation Hazard STOT SE 3 (H336)[7]Fine powders can cause specific target organ toxicity; requires local exhaust.

Waste Segregation & Disposal Protocols

Because of its environmental persistence, 1,3-Bis(2-nitrophenyl)urea must never be discharged into standard municipal wastewater systems. It is regulated under the Resource Conservation and Recovery Act (RCRA) as a hazardous solid waste[8].

Protocol A: Solid Waste Disposal (Powders, Contaminated PPE, and Consumables)

Causality: Direct high-temperature incineration is the only reliable method to completely cleave the robust aromatic rings and oxidize the nitro groups, preventing soil leaching.

  • Segregation: Collect all solid waste (weigh boats, spatulas, gloves, and residual powder) in a dedicated, high-density polyethylene (HDPE) container. Do not mix with strong reducing agents, as nitroaromatics can react exothermically.

  • Labeling: Label clearly as "Hazardous Solid Waste - Toxic/Nitroaromatic (Contains 1,3-Bis(2-nitrophenyl)urea)".

  • Storage: Store in a cool, dry, well-ventilated secondary containment area away from direct UV light.

  • Final Disposal: Transfer to an EPA-permitted hazardous waste facility for high-temperature incineration[8].

Protocol B: Aqueous Liquid Waste Pre-Concentration (EPA Method 3535)

Causality: Disposing of large volumes of dilute aqueous nitroaromatic waste is logistically inefficient and environmentally hazardous. Utilizing Solid-Phase Extraction (SPE) concentrates the electrophilic hazard into a small organic volume, allowing the remaining water to be safely discharged[4],[9].

  • Conditioning: Condition an SPE cartridge (e.g., divinylbenzene or C18 stationary phase) with 5 mL of methanol followed by 5 mL of reagent-grade water.

  • Loading: Pass the aqueous waste stream containing trace 1,3-Bis(2-nitrophenyl)urea through the cartridge at a flow rate of 10 mL/min. The polar, electrophilic nitroaromatics will partition into the stationary phase.

  • Washing & Elution: Wash the cartridge with 2 mL of water to remove salts. Elute the concentrated nitroaromatic compound using 5 mL of acetonitrile[4].

  • Disposal: Route the highly concentrated acetonitrile eluate to your facility's "Halogen-Free Organic Hazardous Waste" stream for incineration. The remaining aqueous effluent can typically be neutralized and discharged (verify with local EHS).

Emergency Spill Response Methodology

Nitroaromatic powders pose a unique risk during spill cleanup. The EPA explicitly warns against the mechanical grinding of dry nitroaromatic samples due to the risk of localized friction-induced reactions[4].

Step-by-Step Spill Cleanup:

  • Isolate the Area: Evacuate non-essential personnel. Ensure local exhaust ventilation (fume hood or snorkel) is active to mitigate STOT SE 3 inhalation risks[7].

  • Don PPE: Equip nitrile gloves (double-gloved), safety goggles, a lab coat, and an N95/P100 particulate respirator.

  • Dampen the Spill (Critical Step): Lightly mist the spilled powder with water or a 70% ethanol solution. Do not sweep dry. Dampening prevents aerosolization and eliminates the mechanical friction hazard associated with nitroaromatics[4].

  • Collect: Use a non-sparking, soft-bristle brush and a plastic dustpan to gently push the dampened material together. Never use a mortar and pestle or mechanical grinder on contaminated surfaces [4].

  • Decontaminate: Wipe the surface with a solvent-soaked rag (e.g., acetone or ethanol) to remove residual electrophilic residue.

  • Dispose: Place all collected material and rags into a hazardous solid waste container for incineration.

Waste Management Workflow Visualization

The following logical workflow illustrates the self-validating system for categorizing and treating 1,3-Bis(2-nitrophenyl)urea waste streams.

DisposalWorkflow Start 1,3-Bis(2-nitrophenyl)urea Waste Generated Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Aqueous/Solvent) Start->Liquid Incinerator High-Temp Incineration (RCRA Compliant) Solid->Incinerator Direct Transfer SPE Solid-Phase Extraction (SPE) (EPA Method 3535) Liquid->SPE Pre-concentration SPE->Incinerator Organic Extract Landfill Ash to Secure Landfill Incinerator->Landfill

Figure 1: Operational workflow for the segregation, concentration, and disposal of nitroaromatic waste.

References

  • NextSDS. 1,3-bis(4-nitrophenyl)urea / 1,3-bis(2-nitrophenyl)urea — Chemical Substance Information & Hazards. Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. Retrieved from:[Link]

  • Electronic Code of Federal Regulations (eCFR). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). The SW-846 Compendium (Series 3500 & 3600). Retrieved from:[Link]

Sources

Handling

Personal protective equipment for handling 1,3-Bis(2-nitrophenyl)urea

As a Senior Application Scientist, I designed this operational guide not simply to dictate what safety measures to take, but to explain why they are scientifically necessary. Laboratory safety must be a self-validating s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I designed this operational guide not simply to dictate what safety measures to take, but to explain why they are scientifically necessary. Laboratory safety must be a self-validating system; when researchers understand the molecular mechanisms of a compound's toxicity, compliance becomes an intellectual necessity rather than a bureaucratic burden.

Handling 1,3-Bis(2-nitrophenyl)urea requires a rigorous understanding of both its structural stability and its biological reactivity. Below is the comprehensive, step-by-step operational and safety guide for handling this specific nitroaromatic compound.

Chemical Profile & Hazard Causality

1,3-Bis(2-nitrophenyl)urea is a nitroaromatic urea derivative. While the central urea linkage provides chemical stability, the ortho-nitro groups on the phenyl rings introduce significant toxicological and energetic hazards[1].

Table 1: Chemical and Physical Profile

Property Quantitative / Descriptive Value
Chemical Name 1,3-Bis(2-nitrophenyl)urea
CAS Number 13201-86-0[1]
Molecular Formula C13H10N4O5[2]
Molecular Weight 302.24 g/mol
Physical State Solid (Light yellow powder)[3]

| Primary Hazards | Skin/Eye Irritant, Mutagenic Potential, Target Organ Toxicity[2] |

Mechanistic Risk Assessment (The "Why")

Why are nitroaromatic compounds highly hazardous? The toxicity is driven by enzymatic bioactivation. In biological systems, nitroaromatic compounds undergo reduction catalyzed by nitroreductases (NTRs)[4]. The sequential reduction of the nitro group (-NO2) generates highly reactive, electrophilic intermediates: the nitro radical anion, the nitroso intermediate, and the hydroxylamine derivative[5].

These intermediates readily cross cell membranes and covalently bind to cellular macromolecules. Specifically, they induce oxidative DNA damage (forming 8-OH-dG lesions) or direct DNA adducts, which are the root causes of the mutagenic and genotoxic effects associated with nitroaromatics[6]. Understanding this pathway dictates our strict PPE requirements—preventing systemic absorption is paramount.

ToxicityPathway Prodrug 1,3-Bis(2-nitrophenyl)urea (Parent Compound) NTR Nitroreductase (NTR) Enzymatic Reduction Prodrug->NTR Radical Nitro Radical Anion (Reactive Oxygen Species) NTR->Radical 1e- transfer Nitroso Nitroso Intermediate (Electrophilic) Radical->Nitroso reduction Hydroxylamine Hydroxylamine Derivative (Highly Reactive) Nitroso->Hydroxylamine reduction DNA Covalent Binding & Oxidative DNA Damage (8-OH-dG) Hydroxylamine->DNA nucleophilic attack Toxicity Mutagenicity & Cytotoxicity DNA->Toxicity

Metabolic bioactivation pathway of nitroaromatics leading to DNA damage and toxicity.

Personal Protective Equipment (PPE) Matrix

To build a self-validating safety protocol, PPE must be selected based on the specific penetration routes of the reactive intermediates. Nitroaromatics can be readily absorbed through the skin and respiratory tract[7].

Table 2: Required PPE and Causal Justification

PPE Category Specification Causal Justification
Hand Protection Double-layered nitrile or neoprene gloves. Prevents transdermal absorption of the lipophilic nitroaromatic structure[7].
Eye/Face Protection Chemical splash goggles (ANSI Z87.1) + Face shield. Protects mucous membranes from airborne dust and accidental splashes during solvent dissolution.
Body Protection Flame-resistant (FR) lab coat, fully buttoned. Mitigates risks associated with the energetic potential of nitro groups and prevents particulate accumulation.

| Respiratory | N95/P100 particulate respirator. | Prevents inhalation of fine light-yellow powder, avoiding respiratory tract bioactivation[3][7]. |

Standard Operating Procedure (SOP): Handling & Spill Response

Routine Handling & Experimental Workflow
  • Environmental Isolation: Conduct all weighing and transfer operations inside a certified, externally exhausted Class II Type B2 fume hood. Static electricity can disperse the powder; always use an anti-static weighing bar.

  • Solvent Compatibility: When dissolving the compound, use compatible dry solvents. Avoid strong bases or reducing agents unless specifically required by the synthetic route, as these can trigger exothermic reduction of the nitro groups.

  • Temperature Control: If gentle warming is required to dissolve the solid, use a water bath. Never use a direct flame , as solid nitroaromatics can exhibit thermal instability or shock sensitivity under extreme localized heat[7].

Emergency Spill Response Protocol

A spill of 1,3-Bis(2-nitrophenyl)urea requires immediate, calculated action to prevent aerosolization and dermal exposure[7].

  • Isolate: Secure the area and alert colleagues. If the spill is large (>50g) or airborne, evacuate immediately and contact Environmental Health and Safety (EHS)[7].

  • Containment: For manageable bench spills (<50g), gently cover the solid powder with an inert absorbent material (e.g., vermiculite or sand) to suppress dust generation[7]. Never sweep dry powder directly.

  • Collection: Use a non-sparking brush and dustpan to collect the mixture into a designated hazardous waste container[7].

  • Decontamination: Wipe the affected area with a solvent known to dissolve the compound (e.g., acetone), followed by a secondary wash with soap and water to ensure complete removal of traces[7].

SpillResponse Start Spill Detected: 1,3-Bis(2-nitrophenyl)urea Assess Assess Spill Volume Start->Assess Small Small Spill (< 50g) (Manageable on Bench) Assess->Small Large Large Spill (> 50g) (Widespread/Airborne) Assess->Large PPE Don High-Level PPE (Respirator, Double Gloves) Small->PPE Evacuate Evacuate Area & Contact EHS Large->Evacuate Contain Cover with Inert Absorbent (Vermiculite/Sand) PPE->Contain Sweep Sweep with Non-Sparking Tools (Avoid Dust Generation) Contain->Sweep Decon Decontaminate Surface (Acetone -> Soap & Water) Sweep->Decon Dispose Seal in Hazardous Waste Label: Nitroaromatics Decon->Dispose

Decision matrix and step-by-step workflow for nitroaromatic spill response.

Disposal and Waste Management Plan

Nitroaromatic waste is heavily regulated due to its environmental persistence and high toxicity to microorganisms and aquatic life[8][9].

  • Solid Waste: Collect all contaminated consumables (gloves, paper towels, absorbent materials, and empty vials) in a sealed, clearly labeled "Hazardous Solid Waste - Nitroaromatics" container[7].

  • Liquid Segregation: Segregate organic solvent waste containing 1,3-Bis(2-nitrophenyl)urea from general aqueous waste and heavy metals. Label the carboy with exact chemical constituents and estimated concentrations.

  • Regulatory Compliance: Zero sink discharge. Effluents containing nitroaromatics require specialized high-temperature incineration by licensed environmental health and safety (EHS) contractors to completely destroy the energetic nitro groups[8].

References

  • 1,3-BIS-(2-NITRO-PHENYL)-UREA — Chemical Substance Identifiers. NextSDS. Available at:[Link]

  • ChemInform Abstract: A Simple and Efficient Synthesis of Diaryl Ureas. ResearchGate. Available at: [Link]

  • 1,3-bis(4-nitrophenyl)urea — Chemical Substance Information. NextSDS. Available at: [Link]

  • Potential for Human Exposure to Nitroaromatics. Centers for Disease Control and Prevention (ATSDR). Available at: [Link]

  • Biodegradation of nitroaromatic pollutants: from pathways to remediation. PubMed (NIH). Available at: [Link]

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at:[Link]

  • Site-specific DNA damage and 8-hydroxydeoxyguanosine formation by hydroxylamine. PubMed (NIH). Available at: [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. ResearchGate. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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